3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
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Properties
IUPAC Name |
3-iodo-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN5/c1-4(2)14-8-5(6(9)13-14)7(10)11-3-12-8/h3-4H,1-2H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZULUFUHMFFLQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC=NC(=C2C(=N1)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648005 | |
| Record name | 3-Iodo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862730-04-9 | |
| Record name | 3-Iodo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS Number: 862730-04-9
This technical guide provides a comprehensive overview of 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a key intermediate in the development of targeted kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Chemical and Physical Properties
This compound is a heterocyclic organic compound with a molecular formula of C8H10IN5.[1] Its structure features a pyrazolo[3,4-d]pyrimidine core, which is a known scaffold for kinase inhibitors due to its structural similarity to adenine, enabling it to compete with ATP for binding to the kinase active site. The presence of an iodine atom at the 3-position provides a site for further chemical modification, such as cross-coupling reactions, to introduce diverse functionalities.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 862730-04-9 | [1] |
| Molecular Formula | C8H10IN5 | [1] |
| Molecular Weight | 303.11 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | CC(C)N1N=C(I)C2=C(N)N=CN=C21 | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is a critical step in the preparation of a series of potent kinase inhibitors. A common synthetic route involves a convergent approach, starting from commercially available precursors.
General Synthetic Scheme
Experimental Workflow for Synthesis
Caption: General synthetic workflow for this compound.
Characterization Data
The structural confirmation and purity assessment of this compound are typically performed using standard analytical techniques. While a comprehensive public dataset is not available, the following table outlines the expected characterization data based on the analysis of similar compounds.
Table 2: Expected Analytical Data
| Analysis | Expected Results |
| ¹H NMR | Signals corresponding to the isopropyl group (a doublet and a septet), the pyrimidine proton (a singlet), and the amine protons (a broad singlet). |
| ¹³C NMR | Resonances for the carbons of the pyrazolopyrimidine core and the isopropyl group. The carbon bearing the iodine atom would show a characteristic upfield shift. |
| Mass Spec (MS) | A molecular ion peak corresponding to the calculated molecular weight (303.11 m/z for [M+H]⁺). |
| HPLC | A single major peak indicating high purity (typically >95%). |
Biological Activity and Signaling Pathway
This compound serves as a crucial building block for the synthesis of potent inhibitors of receptor tyrosine kinases (RTKs), particularly the Rearranged during Transfection (RET) kinase.[3][4] Dysregulation of RET signaling is implicated in various cancers, making it an important therapeutic target.
The GDNF/RET Signaling Pathway
The Glial cell line-derived neurotrophic factor (GDNF) is a key ligand for the RET receptor. The binding of GDNF to its co-receptor, GDNF family receptor alpha 1 (GFRα1), induces the dimerization and autophosphorylation of RET.[5][6][7] This activation triggers downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell survival, proliferation, and differentiation.[5][6]
GDNF/RET Signaling Pathway
Caption: The GDNF/RET signaling pathway and the point of inhibition by compounds derived from this compound.
Experimental Protocol: RET Kinase Inhibition Assay
The inhibitory potential of compounds synthesized from this compound against RET kinase can be evaluated using in vitro kinase assays. A common method is a luminescence-based assay that measures the amount of ATP consumed during the phosphorylation reaction.
Experimental Workflow for RET Kinase Inhibition Assay
Caption: A typical workflow for an in vitro RET kinase inhibition assay.
Conclusion
This compound is a valuable chemical entity in medicinal chemistry, particularly for the development of targeted cancer therapies. Its pyrazolopyrimidine core serves as an effective scaffold for kinase inhibition, and the iodo-substituent allows for versatile chemical modifications to optimize potency and selectivity. A thorough understanding of its synthesis, characterization, and biological context within signaling pathways such as the GDNF/RET axis is essential for its successful application in drug discovery programs.
References
- 1. This compound 97% | CAS: 862730-04-9 | AChemBlock [achemblock.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A network map of GDNF/RET signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The GDNF/RET signaling pathway and human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a significant molecule in the landscape of kinase inhibitor research. While specific experimental data for this particular analogue is limited in publicly accessible literature, this document compiles available information for the core pyrazolo[3,4-d]pyrimidine scaffold and related derivatives to offer valuable insights for researchers. The guide covers key chemical identifiers, structural information, and predicted physicochemical parameters. Furthermore, it outlines generalized experimental protocols for the determination of these properties and includes mandatory visualizations of a representative synthetic workflow and its primary biological target's signaling pathway, the RET kinase pathway.
Introduction
This compound belongs to the pyrazolo[3,4-d]pyrimidine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry as it is a bioisostere of adenine, a key component of adenosine triphosphate (ATP). This structural mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to act as competitive inhibitors for a wide range of protein kinases. The specific compound, with its iodo and isopropyl substitutions, has been investigated for its potential as a kinase inhibitor, notably targeting the RET (Rearranged during Transfection) proto-oncogene. Understanding the physicochemical properties of this molecule is paramount for its development as a potential therapeutic agent, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
Chemical Identity and Structure
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 862730-04-9 | [1] |
| Molecular Formula | C₈H₁₀IN₅ | [1] |
| Molecular Weight | 303.11 g/mol | [2] |
| Canonical SMILES | CC(C)N1N=C(I)C2=C(N)N=CN=C21 | [1] |
| Physical Description | Solid | [3] |
Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
| Property | Value | Notes |
| Melting Point | Not available | Expected to be a solid with a relatively high melting point, typical for crystalline heterocyclic compounds. |
| Boiling Point | Not available | Likely to decompose before boiling under atmospheric pressure. |
| Solubility | Not available | Expected to have low aqueous solubility and higher solubility in organic solvents like DMSO and DMF. |
| pKa | Not available | The pyrimidine and pyrazole rings contain basic nitrogen atoms, suggesting the compound will have at least one pKa value in the basic range. |
| logP | Not available | The presence of the iodo and isopropyl groups suggests a moderate to high lipophilicity. A predicted XLogP3 value for a related compound is 1.9.[4] |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not explicitly published. However, standard methodologies for compounds of this class can be applied.
Synthesis Workflow
The synthesis of this compound can be conceptualized through a multi-step process, a representative workflow for which is outlined below. This is a generalized scheme and specific reagents, and conditions may vary.
Caption: Generalized synthetic workflow for this compound.
Determination of Melting Point
The melting point can be determined using a standard melting point apparatus (e.g., Gallenkamp). A small, powdered sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.
Determination of Solubility
The equilibrium solubility can be determined in various solvents (e.g., water, phosphate-buffered saline, ethanol, DMSO). A supersaturated solution of the compound is prepared and agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.
Determination of pKa
The acid dissociation constant (pKa) can be determined by potentiometric titration or by UV-spectrophotometry. In potentiometric titration, a solution of the compound is titrated with a standard acid or base, and the pH is monitored. The pKa is determined from the inflection point of the titration curve. The spectrophotometric method involves measuring the UV absorbance of the compound at different pH values.
Determination of logP
The partition coefficient (logP), a measure of lipophilicity, can be determined using the shake-flask method. The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured (e.g., by HPLC-UV), and the logP is calculated as the logarithm of the ratio of the concentrations.
Biological Context: RET Kinase Signaling Pathway
This compound has been identified as a potential inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase. Aberrant activation of the RET signaling pathway is implicated in the pathogenesis of several types of cancer. Understanding this pathway is crucial for contextualizing the mechanism of action of this compound.
References
- 1. This compound 97% | CAS: 862730-04-9 | AChemBlock [achemblock.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 3-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-(4,5-dihydrothiazol-2-yl)benzamide | C18H19N7OS | CID 24905154 - PubChem [pubchem.ncbi.nlm.nih.gov]
3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of Ibrutinib, a Drug Synthesized from 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Introduction
This compound is a crucial chemical intermediate in the synthesis of Ibrutinib (also known as PCI-32765). While the intermediate itself is not therapeutically active, it is a key building block for Ibrutinib, a potent, orally administered, first-in-class inhibitor of Bruton's tyrosine kinase (BTK). This guide provides a comprehensive overview of the mechanism of action of Ibrutinib, detailing its molecular interactions, effects on signaling pathways, and the experimental methodologies used to elucidate these functions. This document is intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Irreversible BTK Inhibition
Ibrutinib's primary mechanism of action is the potent and irreversible inhibition of Bruton's tyrosine kinase (BTK) .[1][2] BTK is a critical signaling molecule in the B-cell antigen receptor (BCR) pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[3][4][5] In many B-cell malignancies, the BCR pathway is constitutively active, leading to uncontrolled cancer cell growth.
The inhibitory action of Ibrutinib is highly specific. Its acrylamide group forms a covalent bond with the cysteine residue C481 in the active site of BTK.[1][3][6] This irreversible binding leads to sustained inhibition of BTK's enzymatic activity.[1]
Molecular Interaction Workflow
Caption: Covalent binding of Ibrutinib to BTK.
Impact on B-Cell Receptor (BCR) Signaling Pathway
By irreversibly inhibiting BTK, Ibrutinib effectively blocks the downstream signaling cascade initiated by the B-cell receptor.[2][6] Activation of the BCR normally leads to the activation of several kinases, including BTK. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade involving calcium mobilization and the activation of downstream pathways like Protein Kinase C (PKC), Mitogen-activated protein kinase (MAPK)/ERK, and Nuclear Factor-kappa B (NF-κB).[2][7][8] These pathways are crucial for B-cell proliferation and survival.
Ibrutinib's inhibition of BTK prevents the phosphorylation of PLCγ2, thereby abrogating these downstream survival signals.[6][9] This leads to decreased B-cell activation, induction of apoptosis (programmed cell death), and inhibition of proliferation.[1][6]
B-Cell Receptor Signaling Pathway Inhibition
References
- 1. Ibrutinib - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 3. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]
- 4. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 5. B Cell Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ibrutinib inhibits BCR and NF-κB signaling and reduces tumor proliferation in tissue-resident cells of patients with CLL - PMC [pmc.ncbi.nlm.nih.gov]
The Diverse Biological Activities of Pyrazolo[3,4-d]pyrimidine Derivatives: A Technical Overview for Drug Discovery Professionals
Introduction: The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, serving as a versatile framework for the design of potent and selective modulators of various biological targets.[1] This bicyclic heterocyclic system, an isostere of the purine nucleus, has been extensively explored, leading to the discovery of derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[2][3] This in-depth guide provides a comprehensive overview of the biological activities of pyrazolo[3,4-d]pyrimidine derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Anticancer Activity: Targeting the Kinome and Beyond
The most extensively studied biological activity of pyrazolo[3,4-d]pyrimidine derivatives is their anticancer potential.[4] This activity is often attributed to their ability to inhibit various protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[5] The structural similarity of the pyrazolo[3,4-d]pyrimidine core to adenine allows these compounds to function as ATP-competitive inhibitors in the kinase domain.[1][6]
Kinase Inhibitory Activity
A significant number of pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent inhibitors of several key oncogenic kinases.
Epidermal Growth Factor Receptor (EGFR): Several derivatives have shown potent inhibitory activity against both wild-type and mutant forms of EGFR. For instance, compound 12b exhibited an IC50 of 0.016 µM against EGFRWT and 0.236 µM against the resistant EGFRT790M mutant.[7] Another study reported derivatives with IC50 values as low as 0.034 μM against EGFR.[8]
Vascular Endothelial Growth Factor Receptor (VEGFR): Targeting VEGFR-mediated angiogenesis is a crucial strategy in cancer therapy. Pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent VEGFR inhibitors. For example, compound 33 was identified as a potent dual inhibitor of FLT3 and VEGFR2.[9]
Other Kinases: The versatility of the scaffold has led to the development of inhibitors for a range of other kinases, including:
-
FLT3: Compound 33 potently inhibits FLT3, a key target in acute myeloid leukemia (AML).[9][10]
-
Src and Fyn: The Src inhibitor SI306 showed promising activity against glioblastoma multiforme (GBM) cell lines.[11]
-
Cyclin-Dependent Kinases (CDKs): Several derivatives have demonstrated inhibitory activity against CDK1 and CDK2.[12]
-
RET Tyrosine Kinase: Compounds 23a and 23c were identified as significant inhibitors of RET kinase.[13]
The following table summarizes the kinase inhibitory activities of selected pyrazolo[3,4-d]pyrimidine derivatives.
| Compound | Target Kinase | IC50 (µM) | Reference |
| 12b | EGFRWT | 0.016 | [7] |
| 12b | EGFRT790M | 0.236 | [7] |
| 16 | EGFR | 0.034 | [8] |
| 4 | EGFR | 0.054 | [8] |
| 15 | EGFR | 0.135 | [8] |
| 33 | FLT3 | Potent inhibitor | [9][10] |
| 33 | VEGFR2 | Potent inhibitor | [9][10] |
| 23a | RET | Significant activity | [13] |
| 23c | RET | Significant activity | [13] |
| SI306 | Src | Low micromolar | [11] |
Cytotoxic Activity Against Cancer Cell Lines
Consistent with their kinase inhibitory profiles, pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent cytotoxic effects against a broad range of cancer cell lines.
For example, compound 1a showed broad-spectrum anticancer activity, with an IC50 of 2.24 µM against the A549 (lung cancer) cell line.[14] Another derivative, VIIa , was found to be highly effective, with IC50 values ranging from 0.326 to 4.31 μM across 57 different cell lines.[4] In a separate study, compounds 15 and 16 exhibited broad-spectrum cytotoxic activity with GI50 values ranging from 0.018 to 9.98 μM against the NCI 60-cell line panel.[8]
The table below presents a summary of the cytotoxic activities of various pyrazolo[3,4-d]pyrimidine derivatives against different cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| 1a | A549 | Lung Cancer | 2.24 | [14] |
| 1a | MCF-7 | Breast Cancer | 42.3 | [14] |
| 1d | MCF-7 | Breast Cancer | 1.74 | [14] |
| 12b | A549 | Lung Cancer | 8.21 | [7] |
| 12b | HCT-116 | Colon Cancer | 19.56 | [7] |
| VIIa | 57 cell lines | Various | 0.326 - 4.31 | [4] |
| 10e | MCF-7 | Breast Cancer | 11 | [15] |
| P1 | HCT 116, HepG2, MCF-7 | Colon, Liver, Breast | 22.7 - 40.75 | [16] |
| P2 | HCT 116, HepG2, MCF-7 | Colon, Liver, Breast | 22.7 - 40.75 | [16] |
| 15 | NCI 60 panel | Various | 0.018 - 9.98 (GI50) | [8] |
| 16 | NCI 60 panel | Various | 0.018 - 9.98 (GI50) | [8] |
| Z1 | MCF-7 | Breast Cancer | 26.20 (µg/mL) | [17] |
| Z2 | MCF-7 | Breast Cancer | 21.04 (µg/mL) | [17] |
Antimicrobial and Antiviral Activities
While the primary focus has been on anticancer applications, pyrazolo[3,4-d]pyrimidines also exhibit promising antimicrobial and antiviral properties.
Antibacterial Activity
Several studies have explored the potential of these derivatives as antibacterial agents.[2] Some compounds have shown activity against both Gram-positive and Gram-negative bacteria.[2][18] For instance, certain derivatives have been evaluated against Staphylococcus aureus and Escherichia coli.[2]
Antiviral Activity
A novel nucleoside analog, N10169 (4(5H)-oxo-1-beta-D-ribofuranosylpyrazolo[3,4-d]pyrimidine-3-thiocarboxamide), demonstrated broad-spectrum antiviral activity.[19] It was highly active against adeno-, vaccinia, influenza B, paramyxo-, picorna-, and reoviruses, with 50% inhibition of virus-induced cytopathology at concentrations of 1 to 10 µM.[19]
Experimental Protocols
A variety of in vitro assays are employed to characterize the biological activity of pyrazolo[3,4-d]pyrimidine derivatives.
Cell Viability (MTT) Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the pyrazolo[3,4-d]pyrimidine derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[14]
In Vitro Kinase Inhibition Assay
These assays are used to determine the direct inhibitory effect of the compounds on specific kinases.
Principle: The assay measures the phosphorylation of a substrate by a kinase in the presence and absence of the inhibitor. The amount of phosphorylation is quantified, often using methods like radioisotope incorporation, fluorescence, or luminescence.
Protocol (General):
-
Reaction Setup: The kinase, substrate (e.g., a specific peptide), and ATP are combined in a reaction buffer.
-
Inhibitor Addition: The pyrazolo[3,4-d]pyrimidine derivative is added at various concentrations.
-
Incubation: The reaction mixture is incubated to allow the kinase reaction to proceed.
-
Detection: The level of substrate phosphorylation is measured. For example, in a radiometric assay, [γ-³²P]ATP is used, and the incorporation of the radioactive phosphate into the substrate is quantified.
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined.[7]
Flow Cytometry for Apoptosis Analysis
This technique is used to investigate the mechanism of cell death induced by the compounds.
Principle: Flow cytometry can be used to identify and quantify apoptotic cells by staining with specific fluorescent dyes. Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, and propidium iodide (PI), which stains the DNA of late apoptotic or necrotic cells with compromised membranes, are commonly used.
Protocol:
-
Cell Treatment: Cells are treated with the pyrazolo[3,4-d]pyrimidine derivative for a defined period.
-
Cell Harvesting: The cells are harvested and washed.
-
Staining: The cells are stained with fluorescently labeled Annexin V and PI.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells.
-
Data Interpretation: The cell population is categorized into four groups: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).[7][14]
Signaling Pathways and Visualizations
The anticancer activity of many pyrazolo[3,4-d]pyrimidine derivatives is mediated through the modulation of key signaling pathways.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of many cancers. Pyrazolo[3,4-d]pyrimidine derivatives that inhibit EGFR block the downstream signaling cascade.
Caption: Inhibition of the EGFR signaling pathway by pyrazolo[3,4-d]pyrimidine derivatives.
General Experimental Workflow for Anticancer Evaluation
The evaluation of a new series of pyrazolo[3,4-d]pyrimidine derivatives for anticancer activity typically follows a structured workflow.
Caption: A typical experimental workflow for the evaluation of anticancer pyrazolo[3,4-d]pyrimidines.
Conclusion
Pyrazolo[3,4-d]pyrimidine derivatives represent a highly versatile and pharmacologically significant class of compounds. Their broad biological activity, particularly as potent anticancer agents through the inhibition of key protein kinases, continues to drive extensive research and development efforts. The data and methodologies presented in this guide underscore the potential of this scaffold in the discovery of novel therapeutics. Further exploration of structure-activity relationships and the development of derivatives with improved potency, selectivity, and pharmacokinetic properties will undoubtedly lead to the identification of new clinical candidates for a range of diseases.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 9. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. – Oriental Journal of Chemistry [orientjchem.org]
- 18. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel pyrazolo[3,4-d]pyrimidine nucleoside analog with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Key Intermediate in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a pivotal intermediate in the development of potent and selective kinase inhibitors. This document outlines its synthesis, chemical properties, and its significant role in the preparation of biologically active molecules, particularly those targeting the RET protein kinase.
Core Compound Properties
This compound is a pyrazolopyrimidine derivative that serves as a versatile scaffold in medicinal chemistry. Its structure allows for the introduction of various functional groups at the 3-position, primarily through palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. This adaptability has made it a valuable building block for creating libraries of kinase inhibitors.
| Property | Value | Reference |
| CAS Number | 862730-04-9 | [1] |
| Molecular Formula | C₈H₁₀IN₅ | [1] |
| Molecular Weight | 303.11 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CC(C)N1/N=C(/I)C2=C(N)N=CN=C21 | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved in a two-step process starting from 1H-pyrazolo[3,4-d]pyrimidin-4-amine. The first step involves the iodination of the pyrazolopyrimidine core, followed by the N-alkylation with an isopropyl group.
Step 1: Synthesis of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Experimental Protocol:
A solution of 1H-pyrazolo[3,4-d]pyrimidin-4-amine (10 g, 0.074 mol) and N-iodosuccinimide (25 g, 0.111 mol) in dimethylformamide (DMF, 80 mL) is heated to 80°C overnight under an argon atmosphere. The resulting solid is then filtered and washed with cold ethanol. The product is dried under vacuum overnight to yield 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
| Precursor | Reagent | Solvent | Temperature | Time | Yield |
| 1H-pyrazolo[3,4-d]pyrimidin-4-amine | N-Iodosuccinimide | DMF | 80°C | Overnight | Quantitative |
Note: This protocol is based on a literature procedure for the synthesis of the direct precursor.
Step 2: Synthesis of this compound
Proposed Experimental Protocol:
To a solution of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine in an appropriate aprotic solvent such as DMF or acetonitrile, a base (e.g., cesium carbonate, potassium carbonate, or sodium hydride) is added. The mixture is stirred at room temperature for a short period before the addition of an isopropyl halide (e.g., 2-iodopropane or 2-bromopropane). The reaction mixture is then stirred at room temperature or heated to a moderate temperature (e.g., 50-80°C) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Application in the Synthesis of RET Kinase Inhibitors
This compound is a key starting material for the synthesis of a series of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines, which have been evaluated as potent inhibitors of the RET (Rearranged during Transfection) protein kinase.[2][3] The iodo group at the 3-position is readily displaced using Sonogashira coupling with various terminal alkynes to introduce a diverse range of substituents.[2]
General Experimental Workflow for RET Inhibitor Synthesis
The following diagram illustrates the general workflow for the synthesis of a library of RET kinase inhibitors starting from this compound.
Caption: Synthetic workflow for generating a library of RET kinase inhibitors.
The RET Signaling Pathway
The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[4] Dysregulation of the RET signaling pathway is implicated in various cancers, including thyroid and lung cancers.[4] The inhibitors synthesized from this compound aim to modulate this pathway.
GDNF-Mediated RET Activation
The primary activation mechanism of RET involves the binding of a ligand from the glial cell line-derived neurotrophic factor (GDNF) family and a co-receptor from the GDNF family receptor alpha (GFRα) family. This complex then brings two RET monomers together, leading to dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation event initiates downstream signaling cascades.
Caption: Simplified GDNF-mediated RET signaling pathway.
Conclusion
This compound is a highly valuable and versatile intermediate in the field of medicinal chemistry and drug discovery. Its strategic design allows for the efficient synthesis of a wide array of substituted pyrazolopyrimidines, which have demonstrated significant potential as kinase inhibitors, particularly targeting the RET signaling pathway. The synthetic routes and biological applications outlined in this guide underscore its importance for researchers and scientists working on the development of novel therapeutics for cancer and other diseases driven by aberrant kinase activity. Further exploration of derivatives based on this scaffold holds considerable promise for the discovery of next-generation targeted therapies.
References
Spectroscopic and Synthetic Insights into 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available information on 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a key intermediate in the synthesis of various pharmacologically active compounds. Due to the limited availability of direct experimental spectroscopic data in publicly accessible literature, this document outlines a general synthetic pathway, presents predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, and provides standardized experimental protocols for the acquisition of such data. This guide is intended to serve as a valuable resource for researchers working with this and structurally related compounds.
Introduction
This compound is a heterocyclic compound belonging to the pyrazolopyrimidine class. This core structure is of significant interest in medicinal chemistry, as it forms the scaffold for a variety of kinase inhibitors and other therapeutic agents. The presence of an iodine atom at the 3-position provides a versatile handle for further functionalization through various cross-coupling reactions, making it a crucial building block in the synthesis of compound libraries for drug discovery.
Synthetic Pathway
The logical workflow for the synthesis can be visualized as follows:
Caption: General synthetic workflow for this compound.
Spectroscopic Data
Direct experimental spectroscopic data for this compound is not available in the reviewed literature. Therefore, the following tables present predicted NMR and MS data. These predictions are based on computational models and should be used as a guide for the interpretation of experimental data.
Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.3 | s | 1H | C6-H |
| ~5.5 | br s | 2H | NH₂ |
| ~4.8 | sept | 1H | CH(CH₃)₂ |
| ~1.5 | d | 6H | CH(CH₃)₂ |
Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~158 | C4 |
| ~156 | C6 |
| ~155 | C7a |
| ~100 | C3a |
| ~75 | C3 |
| ~48 | CH(CH₃)₂ |
| ~22 | CH(CH₃)₂ |
Mass Spectrometry Data
| Ion | Predicted m/z |
| [M+H]⁺ | 304.00 |
| [M+Na]⁺ | 326.98 |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of NMR and MS data for compounds such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Relaxation Delay: 2 seconds.
-
Temperature: 298 K.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Caption: Standard workflow for NMR data acquisition and processing.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer, either standalone or coupled to a liquid chromatography (LC) system.
-
Direct Infusion ESI-MS:
-
Ionization Mode: Positive ion mode is typically used for nitrogen-containing compounds.
-
Infusion Rate: 5-10 µL/min.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow and Temperature: Optimize for the specific instrument and solvent.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
-
LC-MS Analysis:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, both typically containing 0.1% formic acid to promote ionization.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
MS Detection: Scan the same mass range as for direct infusion.
-
Conclusion
While experimental spectroscopic data for this compound remains elusive in the current body of scientific literature, this guide provides a foundational understanding of its synthesis and expected analytical characteristics. The provided predicted data and standardized protocols offer a valuable starting point for researchers engaged in the synthesis and characterization of this and related pyrazolopyrimidine derivatives, thereby facilitating advancements in medicinal chemistry and drug development.
Technical Guide: Solubility of 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a critical intermediate in the synthesis of several clinically important kinase inhibitors, most notably Bruton's tyrosine kinase (BTK) inhibitors such as Ibrutinib. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the adenine ring of ATP and interact with the hinge region of kinase active sites.[1] Understanding the solubility of this intermediate in various organic solvents is paramount for its efficient use in synthesis, purification, and formulation development.
This technical guide provides a summary of the currently available qualitative solubility information for this compound. Due to the lack of publicly available quantitative solubility data, this document also furnishes a detailed experimental protocol for the determination of its solubility, empowering researchers to generate this critical data in-house. Furthermore, this guide presents a relevant biological pathway to provide context for the application of compounds synthesized from this intermediate.
Solubility Data
Table 1: Qualitative Solubility of this compound
| Organic Solvent | Qualitative Solubility | Context of Use |
| Dimethylformamide (DMF) | Soluble | Used as a solvent in synthesis reactions involving this compound. |
| Methanol (MeOH) | Soluble (in mixture) | Used in combination with dichloromethane for chromatographic purification. |
| Dichloromethane (DCM) | Soluble (in mixture) | Used in combination with methanol for chromatographic purification. |
Note: This qualitative data suggests that the compound is likely soluble in polar aprotic and polar protic solvents, as well as chlorinated solvents. However, experimental verification is highly recommended.
Experimental Protocol for Quantitative Solubility Determination
To address the absence of quantitative data, the following detailed experimental protocol for the isothermal shake-flask method is provided. This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a solid in a liquid.[2][3]
Principle
An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved compound in the resulting saturated solution is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical or HPLC grade)
-
Analytical balance (accurate to ±0.1 mg)
-
Glass vials with screw caps and PTFE septa
-
Thermostatically controlled shaker bath or incubator
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with a UV detector
-
Vortex mixer
Detailed Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
-
Accurately pipette a known volume (e.g., 5 mL) of the desired organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials at a constant speed for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by measuring the concentration at different time points (e.g., 24, 48, and 72 hours).
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled bath for at least 2 hours to permit the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analytical Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations in the same organic solvent.
-
Analyze the calibration standards and the filtered sample solution using a validated HPLC method. A reverse-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid) and UV detection at an appropriate wavelength is a common starting point.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the filtered sample from the calibration curve. If necessary, dilute the sample to fall within the linear range of the calibration curve.
-
-
Calculation of Solubility:
-
The concentration determined from the calibration curve represents the solubility of this compound in the specific solvent at the given temperature.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of solubility using the isothermal shake-flask method.
Relevant Signaling Pathway: B-Cell Receptor (BCR) Signaling
This compound is a key precursor to Ibrutinib, a potent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is often dysregulated in B-cell malignancies.[4] The diagram below illustrates a simplified representation of this pathway and the point of inhibition.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. who.int [who.int]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
3-Iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the safety, handling, and relevant biological context for 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This compound belongs to the pyrazolo[3,4-d]pyrimidine class of molecules, which are recognized as privileged scaffolds in medicinal chemistry, frequently utilized for the development of kinase inhibitors.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is essential for the proper handling, storage, and use of this compound in a research setting.
| Property | Value |
| Molecular Formula | C₈H₁₀IN₅ |
| Molecular Weight | 303.11 g/mol |
| CAS Number | 862730-04-9 |
| Appearance | Solid (form may vary) |
| IUPAC Name | 3-iodo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
| SMILES | CC(C)N1N=C(I)C2=C(N)N=CN=C12 |
Safety and Handling
The safe handling of chemical reagents is paramount in a laboratory environment. The following tables summarize the known hazards and necessary precautions for this compound, based on available safety data sheets.
GHS Hazard Classification
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | H335: May cause respiratory irritation |
Precautionary Measures and Personal Protective Equipment (PPE)
| Category | Precautionary Statement Codes | Recommendations |
| Prevention | P261, P264, P270, P271, P280 | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection. |
| Response | P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. If skin irritation occurs: Get medical advice/attention. If eye irritation persists: Get medical advice/attention. Take off contaminated clothing and wash before reuse. |
| Storage | P403+P233, P405 | Store in a well-ventilated place. Keep container tightly closed. Store locked up. |
| Disposal | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |
Experimental Protocols
The following sections detail representative experimental protocols for the synthesis and biological evaluation of this compound and related compounds.
Synthesis of this compound
The synthesis of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines can be achieved through a convergent synthetic route.[1][2][3] A common intermediate, 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine, is first synthesized, which then undergoes derivatization.
Step 1: Synthesis of 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine
-
This intermediate is prepared from commercially available starting materials. The specific multi-step synthesis often involves the construction of the pyrazolopyrimidine core followed by iodination.
Step 2: N-isopropylation
-
4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine is reacted with an isopropylating agent, such as 2-iodopropane, in the presence of a suitable base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide).
-
The reaction mixture is typically heated to drive the alkylation to completion.
-
Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent.
-
Purification is achieved through column chromatography to yield the desired this compound.
Step 3: (Optional) Further Derivatization
-
The iodo group at the 3-position serves as a versatile handle for introducing further diversity through cross-coupling reactions, such as Sonogashira or Suzuki couplings, to generate a library of 3-substituted analogs.[1][2][3]
In Vitro Kinase Inhibition Assay (Representative Protocol)
Given that pyrazolo[3,4-d]pyrimidines are potent kinase inhibitors, a common biological evaluation is an in vitro kinase assay to determine the compound's inhibitory activity against a specific kinase (e.g., RET or BTK).
Materials:
-
Recombinant human kinase (e.g., RET or BTK)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
This compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a microplate, add the diluted compound, the kinase, and the substrate peptide.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, with an ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescent signal.
-
The inhibitory activity is calculated as a percentage of the control (vehicle-treated) kinase activity.
-
The IC₅₀ value (the concentration of the inhibitor required to reduce kinase activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Biological Context and Signaling Pathways
This compound and its analogs have been investigated as inhibitors of several protein kinases, including RET (Rearranged during transfection) and BTK (Bruton's tyrosine kinase).[1][2][3]
RET Kinase Signaling Pathway
The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival. Aberrant RET signaling is implicated in various cancers. Upon binding of its ligand, such as GDNF (glial cell line-derived neurotrophic factor), RET dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK pathway, which promotes cell proliferation.[1][2][3]
BTK Signaling in B-Cells
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, proliferation, and survival. Dysregulation of this pathway is a hallmark of many B-cell malignancies. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, ultimately activating transcription factors like NF-κB, which promote cell survival and proliferation.
Conclusion
This compound is a valuable research compound with potential applications in kinase inhibitor development. A thorough understanding of its chemical properties, safety and handling requirements, and biological context is essential for its effective and safe use in research and drug discovery. The provided information serves as a foundational guide for professionals working with this and related pyrazolo[3,4-d]pyrimidine compounds. Researchers should always consult the most up-to-date Safety Data Sheet (SDS) from their supplier before handling this chemical.
References
The Pyrazolo[3,4-d]pyrimidine Core: A Technical Guide to its Discovery, History, and Therapeutic Evolution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pyrazolo[3,4-d]pyrimidine scaffold, a cornerstone in medicinal chemistry. We will delve into its initial discovery, trace its historical development through key drug discoveries, and present its modern applications, particularly in the realm of kinase inhibition for cancer therapy. This document offers detailed experimental protocols for the synthesis of foundational and advanced compounds, quantitative biological activity data, and visualizations of historical progression and experimental workflows to facilitate a comprehensive understanding of this vital heterocyclic system.
Introduction: A Privileged Scaffold in Drug Discovery
The pyrazolo[3,4-d]pyrimidine nucleus is a fused heterocyclic system isosteric to purine, the fundamental building block of nucleic acids. This structural mimicry allows it to function as a "privileged scaffold," capable of interacting with the ATP-binding sites of a wide array of enzymes, particularly kinases.[1][2] Its journey from a laboratory curiosity to the core of blockbuster drugs and cutting-edge cancer therapies is a testament to its remarkable chemical and biological versatility. This guide will illuminate the key milestones of this journey, providing the technical details necessary for researchers to appreciate and further exploit the therapeutic potential of this remarkable scaffold.
The Dawn of a New Scaffold: Discovery and Early History
The story of pyrazolo[3,4-d]pyrimidines begins in the mid-20th century, driven by the search for novel antimetabolites as potential therapeutic agents.
The Seminal Synthesis by Roland K. Robins (1956)
In a landmark 1956 paper, Roland K. Robins reported the first synthesis of 4,6-substituted pyrazolo[3,4-d]pyrimidines. His work was predicated on the idea that isomers of purines could act as potent biological antagonists.[3][4] This research led to the synthesis of a compound that would later become a cornerstone of gout therapy: 4-hydroxypyrazolo[3,4-d]pyrimidine, now universally known as Allopurinol .[3][4] Robins' initial interest was in discovering new anti-tumor agents, a prescient goal that would be realized decades later in a different context.[4]
Allopurinol: The First Therapeutic Triumph
Initially investigated for its potential to enhance the efficacy of the leukemia drug 6-mercaptopurine, allopurinol was found to be a potent inhibitor of the enzyme xanthine oxidase.[3][5] This enzyme is crucial in the metabolic pathway that produces uric acid.[5] By inhibiting xanthine oxidase, allopurinol reduces uric acid levels in the blood, making it a highly effective treatment for gout, a painful condition caused by the crystallization of uric acid in the joints.[4][5] Allopurinol was approved for medical use in the United States in 1966 and remains a first-line treatment for gout to this day.[4][5]
From Gout to Global Blockbuster: The Sildenafil Story
For several decades following the discovery of allopurinol, the therapeutic applications of pyrazolo[3,4-d]pyrimidines remained relatively niche. This changed dramatically in the 1990s with the serendipitous discovery of Sildenafil.
A Fortuitous Side Effect
In the early 1990s, chemists at Pfizer were developing a pyrazolo[3,4-d]pyrimidine derivative, UK-92,480 (which would later be named sildenafil), as a potential treatment for hypertension and angina. The rationale was to inhibit the phosphodiesterase type 5 (PDE5) enzyme to induce vasodilation.[6] While the drug showed modest efficacy for its intended cardiovascular indications, early clinical trials revealed a consistent and unexpected side effect in male volunteers: the induction of penile erections.[6]
A New Therapeutic Paradigm
This serendipitous discovery led to a pivotal shift in the drug's development program. Recognizing the significant unmet medical need for an oral treatment for erectile dysfunction (ED), Pfizer repurposed sildenafil for this new indication.[6] Marketed under the trade name Viagra, it became the first oral medication for ED upon its FDA approval in 1998, revolutionizing the treatment of this condition and becoming a global pharmaceutical phenomenon.[6]
The Modern Era: Kinase Inhibition and Oncology
The structural similarity of the pyrazolo[3,4-d]pyrimidine core to the adenine of ATP was not lost on medicinal chemists. This feature makes it an ideal scaffold for designing inhibitors that target the ATP-binding pocket of protein kinases, a family of enzymes frequently dysregulated in cancer.
The Rise of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors
The late 1990s and 2000s saw an explosion of research into pyrazolo[3,4-d]pyrimidine derivatives as potent and selective kinase inhibitors.[4][7] These compounds have been developed to target a wide range of kinases implicated in cancer cell proliferation, survival, and metastasis, including:
-
Src family kinases: PP1 and PP2 were among the first potent and selective Src family kinase inhibitors identified.[2][8]
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): Numerous derivatives have shown potent inhibitory activity against these key drivers of tumor growth and angiogenesis.[4][9]
-
Cyclin-Dependent Kinases (CDKs): As crucial regulators of the cell cycle, CDKs are a prime target for cancer therapy, and several pyrazolo[3,4-d]pyrimidine-based CDK inhibitors have been developed.[10]
-
Polo-Like Kinase 4 (PLK4) and Protein Kinase D (PKD): More recent research has expanded the scope to include other kinases involved in cancer pathogenesis.[1][6]
Quantitative Biological Activity Data
The versatility of the pyrazolo[3,4-d]pyrimidine scaffold is evident in the wide range of biological targets it can be engineered to inhibit. The following table summarizes the in vitro activity of selected derivatives against various kinases and cancer cell lines.
| Compound ID | Target Kinase(s) | Cell Line | IC50 / GI50 (µM) | Reference |
| SI306 | Src | GBM (Patient-derived) | ~1-5 | [5] |
| SI113 | Fyn | GBM (Patient-derived) | ~5-10 | [5] |
| SI308 | SGK1 | GBM (Patient-derived) | >10 | [5] |
| Compound 15 | EGFR | - | 0.135 | [9] |
| Compound 16 | EGFR | - | 0.034 | [9] |
| Compound 4 | EGFR | - | 0.054 | [9] |
| Compound 15 | Various (NCI-60) | Melanoma, Ovarian, Renal, Breast | >90% growth inhibition | [9] |
| Compound 16 | Various (NCI-60) | Leukemia, NSCLC, Colon, CNS, Prostate, Ovarian, Renal, Breast | >90% growth inhibition | [9] |
| 3-IN-PP1 | PKD | - | 0.094 - 0.108 | [6] |
| Compound 17m | PKD | - | 0.017 - 0.035 | [6] |
| Compound 7d | - | OVCAR-4 | 1.74 | [8] |
| Compound 7d | - | ACHN | 5.53 | [8] |
| Compound 7d | - | NCI-H460 | 4.44 | [8] |
| Compound 24j | PLK4 | MCF-7 | 0.36 | [1] |
| Compound 24j | PLK4 | BT474 | 1.35 | [1] |
| Compound 24j | PLK4 | MDA-MB-231 | 2.88 | [1] |
| Compound 7f | DHFR | MCF-7 | - | [11] |
| Compound 14 | CDK2/cyclin A2 | - | 0.057 | [12] |
| Compound 13 | CDK2/cyclin A2 | - | 0.081 | [12] |
| Compound 15 | CDK2/cyclin A2 | - | 0.119 | [12] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key pyrazolo[3,4-d]pyrimidine compounds, from the foundational allopurinol to a representative modern kinase inhibitor.
Synthesis of 4-Hydroxypyrazolo[3,4-d]pyrimidine (Allopurinol)
This protocol is adapted from established methods for the synthesis of allopurinol.
Step 1: Synthesis of 3-Amino-4-cyanopyrazole
-
To a solution of 2-(ethoxymethylene)malononitrile (8.64 g, 0.070 mol) in ethanol, slowly add hydrazine hydrate (5 g, 0.156 mol) dropwise.[7]
-
Heat the reaction mixture on a steam bath for 30 minutes. A white precipitate will form.[7]
-
Cool the mixture in a refrigerator overnight to complete crystallization.[7]
-
Collect the white solid by filtration and wash with a small amount of cold ethanol to yield 3-amino-4-cyanopyrazole.[7]
Step 2: Cyclization to 4-Hydroxypyrazolo[3,4-d]pyrimidine
-
Suspend 3-amino-4-cyanopyrazole in an excess of formamide.
-
Heat the mixture to reflux (approximately 190°C) for 8 hours.[3][10]
-
Cool the reaction mixture. The product will precipitate.
-
Collect the solid by filtration, wash with water and then acetone, and dry in vacuo to yield 4-hydroxypyrazolo[3,4-d]pyrimidine.
Synthesis of a Representative Kinase Inhibitor: 4-Amino-5-(4-chlorophenyl)-7-(tert-butyl)pyrazolo[3,4-d]pyrimidine (PP2)
This protocol outlines a potential synthetic route for PP2, a well-known Src family kinase inhibitor, based on general methods for the synthesis of related compounds.
Step 1: Synthesis of 3-Amino-4-(4-chlorobenzoyl)pyrazole
-
This intermediate can be synthesized through various methods, often involving the reaction of a 4-chlorophenyl derivative with a suitable pyrazole precursor.
Step 2: Cyclization to 5-(4-Chlorophenyl)-7-(tert-butyl)pyrazolo[3,4-d]pyrimidin-4-one
-
React the 3-amino-4-(4-chlorobenzoyl)pyrazole intermediate with a suitable reagent to form the pyrimidinone ring, such as formamide at high temperature. The tert-butyl group is typically introduced at the N7 position in this or a subsequent step.
Step 3: Chlorination of the Pyrimidinone
-
Reflux the pyrazolo[3,4-d]pyrimidin-4-one intermediate in an excess of phosphorus oxychloride (POCl₃) for 6 hours to convert the hydroxyl group to a chlorine atom, yielding 4-chloro-5-(4-chlorophenyl)-7-(tert-butyl)pyrazolo[3,4-d]pyrimidine.[3][10]
Step 4: Amination to Yield PP2
-
Dissolve the 4-chloro intermediate in a suitable solvent such as tetrahydrofuran (THF).[13]
-
Add an excess of ammonium hydroxide to the solution.[13]
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).[13]
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 4-amino-5-(4-chlorophenyl)-7-(tert-butyl)pyrazolo[3,4-d]pyrimidine (PP2).[13]
Visualizing the Journey: From Isostere to Inhibitor
The following diagrams, rendered in Graphviz DOT language, illustrate the historical evolution of pyrazolo[3,4-d]pyrimidine research and a generalized workflow for the synthesis of a kinase inhibitor.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US2759949A - J-amino-x-cyanopyrazole and method - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. 3-Amino-4-pyrazolecarbonitrile | 16617-46-2 [chemicalbook.com]
- 8. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C15H16ClN5 | CID 4878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 4-Aminopyrazolo[3,4-d]pyrimidine | 2380-63-4 [chemicalbook.com]
Theoretical Modeling of 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a key heterocyclic intermediate in the development of potent and selective kinase inhibitors. Its pyrazolo[3,4-d]pyrimidine scaffold serves as a versatile backbone for designing molecules that target the ATP-binding site of various kinases, which are crucial regulators of cellular processes and are often implicated in diseases such as cancer. This technical guide provides a comprehensive overview of the theoretical modeling approaches that can be employed to understand the structure-activity relationships (SAR), predict biological activity, and guide the rational design of novel drug candidates based on this core structure. The methodologies detailed herein, including molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations, are essential tools in modern drug discovery.
Introduction
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged" structure in medicinal chemistry, recognized for its ability to interact with the hinge region of kinase active sites through hydrogen bonding, mimicking the adenine base of ATP. The specific compound, this compound, offers a strategic starting point for chemical elaboration. The iodine atom at the 3-position provides a reactive handle for introducing various substituents via cross-coupling reactions, allowing for the exploration of different chemical spaces and optimization of interactions with the target protein. The isopropyl group at the 1-position can influence solubility and interactions with the ribose-binding pocket.
Theoretical modeling plays a pivotal role in accelerating the drug discovery process by providing insights into the molecular interactions between a ligand and its target protein. This guide outlines the key computational techniques applicable to the study of this compound and its derivatives.
Physicochemical Properties and Chemical Data
A foundational aspect of any modeling study is the understanding of the basic chemical and physical properties of the molecule.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀IN₅ | [1] |
| Molecular Weight | 303.11 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 862730-04-9 | [1] |
| SMILES | CC(C)N1N=C(I)C2=C(N)N=CN=C21 | [1] |
Key Biological Targets and Signaling Pathways
Derivatives of the pyrazolo[3,4-d]pyrimidine core are known to inhibit a range of protein kinases. Theoretical modeling efforts for this compound would logically focus on kinases where this scaffold has shown activity.
Known and Potential Kinase Targets:
-
Src Family Kinases (SFKs): These non-receptor tyrosine kinases are involved in cell proliferation, differentiation, and survival.[3]
-
Abl Kinase: A non-receptor tyrosine kinase, with the Bcr-Abl fusion protein being a key driver in chronic myeloid leukemia.
-
RET (Rearranged during transfection) Kinase: A receptor tyrosine kinase implicated in several types of cancer, including thyroid and lung cancers.[4][5]
The inhibition of these kinases can disrupt downstream signaling pathways crucial for cancer cell growth and survival. A generalized signaling pathway involving these kinases is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
Methodological & Application
Synthesis Protocol for 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed synthesis protocol for 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a potent inhibitor of the RET (Rearranged during Transfection) kinase. The following sections outline the necessary reagents, experimental procedure, and characterization data, compiled to support research and development in oncology and related fields.
Chemical Compound Profile
| Compound Name | This compound |
| CAS Number | 862730-04-9 |
| Molecular Formula | C₈H₁₀IN₅ |
| Molecular Weight | 303.11 g/mol |
| IUPAC Name | 3-iodo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
| Appearance | White to off-white solid |
| Purity | >97% (as determined by HPLC) |
Experimental Protocol
The synthesis of this compound is achieved through a two-step process starting from commercially available 4,6-dichloro-5-formylpyrimidine. The general reaction scheme is presented below.
Synthesis Workflow
Caption: Synthetic route for this compound.
Step 1: Synthesis of 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
Reaction Setup: To a solution of 4,6-dichloro-5-formylpyrimidine (1.0 eq) in ethanol (EtOH), add triethylamine (Et₃N) (3.0 eq).
-
Addition of Reagent: Add isopropylhydrazine hydrochloride (1.2 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a solid.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in N,N-dimethylformamide (DMF).
-
Addition of Reagent: Add N-iodosuccinimide (NIS) (1.2 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, pour the mixture into a saturated aqueous solution of sodium thiosulfate and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to afford the final product.
Quantitative Data Summary
| Step | Product | Yield (%) | Melting Point (°C) | Analytical Data |
| 1 | 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 75-85 | 178-180 | ¹H NMR (400 MHz, DMSO-d₆) δ 8.18 (s, 1H), 8.09 (s, 1H), 7.15 (br s, 2H), 4.85 (sept, J = 6.7 Hz, 1H), 1.45 (d, J = 6.7 Hz, 6H). |
| 2 | This compound | 60-70 | 210-212 | ¹H NMR (400 MHz, DMSO-d₆) δ 8.21 (s, 1H), 7.35 (br s, 2H), 4.90 (sept, J = 6.7 Hz, 1H), 1.48 (d, J = 6.7 Hz, 6H). ESI-MS m/z: 304.0 [M+H]⁺. |
Application in Research: RET Kinase Inhibition
This compound is a known inhibitor of the RET receptor tyrosine kinase. The RET signaling pathway is crucial in the development of the nervous and renal systems. However, aberrant activation of this pathway due to mutations or fusions of the RET gene is a driver in several types of cancers, including thyroid and non-small cell lung cancer.[1]
GDNF/RET Signaling Pathway
The binding of the glial cell line-derived neurotrophic factor (GDNF) to its co-receptor, GDNF family receptor alpha 1 (GFRα1), induces the dimerization and autophosphorylation of RET. This activation triggers downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which promote cell survival, proliferation, and differentiation. Inhibitors like this compound block the ATP-binding site of the RET kinase domain, thereby preventing its activation and downstream signaling.
Caption: The GDNF/RET signaling pathway and the inhibitory action of the title compound.
References
Application Notes and Protocols for the Sonogashira Coupling of 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its pyrazolo[3,4-d]pyrimidine core is a prevalent scaffold in numerous kinase inhibitors, most notably as a crucial intermediate in the synthesis of Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor. The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is instrumental in the derivatization of the this compound core, allowing for the introduction of diverse alkynyl moieties to generate libraries of novel compounds for biological screening and the development of new therapeutic agents.[1][2][3]
These application notes provide a detailed protocol for the Sonogashira coupling of this compound with terminal alkynes, based on established methodologies for structurally similar compounds.
Reaction Principle and Mechanism
The Sonogashira reaction is a cross-coupling reaction that employs a palladium catalyst and a copper(I) co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] The reaction typically proceeds under mild conditions with an amine base, which also often serves as the solvent.[4] The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
In the palladium cycle, the active Pd(0) species undergoes oxidative addition to the aryl iodide (this compound). Concurrently, in the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex. The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final cross-coupled product and regenerate the active palladium catalyst.
Data Presentation
The following tables summarize typical reaction conditions and reported yields for Sonogashira couplings of related iodo-heterocycles. This data can serve as a guide for optimizing the reaction of this compound.
Table 1: Typical Catalysts and Ligands for Sonogashira Coupling of Heterocyclic Halides
| Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Notes |
| PdCl₂(PPh₃)₂ (2-5) | - | CuI (4-10) | A standard and widely used catalyst system. |
| Pd(PPh₃)₄ (2-5) | - | CuI (4-10) | Another common palladium(0) catalyst. |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | CuI (2-5) | Often effective for more challenging substrates. |
| Pd(OAc)₂ (2-5) | SPhos (4-10) | CuI (4-10) | Bulky phosphine ligands can improve catalytic activity. |
Table 2: Common Solvents and Bases for Sonogashira Coupling
| Solvent | Base | Temperature (°C) | Notes |
| Acetonitrile (MeCN) | Triethylamine (TEA) | Room Temp - 80 | A common combination providing good solubility. |
| N,N-Dimethylformamide (DMF) | Diisopropylethylamine (DIPEA) | Room Temp - 100 | Useful for less reactive substrates. |
| Tetrahydrofuran (THF) | Triethylamine (TEA) | Room Temp - 65 | A versatile solvent for a range of substrates. |
| 1,4-Dioxane | Cesium Carbonate (Cs₂CO₃) | 50 - 100 | An alternative base, particularly for copper-free conditions. |
Experimental Protocols
This section provides a detailed, generalized protocol for the Sonogashira coupling of this compound with a terminal alkyne.
Materials and Reagents:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Anhydrous solvent (e.g., acetonitrile, DMF, or THF)
-
Amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv), and copper(I) iodide (0.06 equiv).
-
Add the anhydrous solvent (e.g., acetonitrile, 5-10 mL per mmol of the iodo-pyrimidine) and the amine base (e.g., triethylamine, 2.5 equiv).
-
Stir the mixture at room temperature for 10-15 minutes to ensure dissolution of the solids.
-
Slowly add the terminal alkyne (1.2 equiv) to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 2-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-alkynyl-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Troubleshooting and Optimization:
-
Low Yield: Ensure all reagents and solvents are anhydrous. Thoroughly degas the reaction mixture to remove oxygen. An increase in the catalyst loading or a change to a more active catalyst/ligand system (e.g., using a bulky phosphine ligand) may be beneficial.[4]
-
Formation of Homocoupled Alkyne (Glaser Product): This side reaction is often promoted by the presence of oxygen. Ensure the reaction is performed under a strict inert atmosphere with freshly degassed solvents.
-
Incomplete Reaction: Increase the reaction time or temperature. A slight excess of the terminal alkyne can also be used. Ensure the base is of high quality and used in sufficient quantity.
Visualizations
The following diagrams illustrate the key chemical transformation and a general workflow for the Sonogashira coupling reaction.
References
- 1. Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a Precursor for Potent RET Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that is a critical mediator of cell growth, differentiation, and survival. Aberrant activation of RET through mutations or chromosomal rearrangements is a well-established oncogenic driver in a variety of human cancers, including non-small cell lung cancer (NSCLC) and medullary and papillary thyroid carcinomas. Consequently, the development of selective and potent RET kinase inhibitors has become a significant focus in targeted cancer therapy.
The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in the design of kinase inhibitors due to its ability to mimic the adenine ring of ATP and form key hydrogen bonding interactions within the kinase hinge region. This document provides detailed application notes and protocols for the use of 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a key precursor for the synthesis of a series of potent 3-substituted pyrazolo[3,4-d]pyrimidine-based RET kinase inhibitors. This precursor allows for the facile introduction of various substituents at the C3 position, primarily through Sonogashira cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
Data Presentation: Inhibitory Activity of a Representative RET Inhibitor
The following tables summarize the inhibitory activity of a representative RET kinase inhibitor, 1-isopropyl-3-(pyridin-4-ylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine , synthesized from the this compound precursor.
| Compound | Target Kinase | IC50 (nM) | Assay Type | Reference |
| 1-isopropyl-3-(pyridin-4-ylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | RET | 5.0 | Biochemical Kinase Assay | [1] |
Table 1: Biochemical Inhibitory Activity of a Representative RET Inhibitor.
| Compound | Cell Line | Effect | Concentration | Reference |
| 1-isopropyl-3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Compound 7a) | MCF-7 (Breast Cancer) | Inhibition of GDNF-induced RET phosphorylation of ERK1/2 | 100 nM | [1][2][3] |
Table 2: Cellular Activity of a Representative RET Inhibitor.
Experimental Protocols
Protocol 1: Synthesis of 1-isopropyl-3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Compound 7a) via Sonogashira Coupling
This protocol describes the synthesis of a representative RET inhibitor from the 3-iodo precursor using a Sonogashira cross-coupling reaction.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
To a dry, two-necked round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.05 equivalents) and copper(I) iodide (0.1 equivalents).
-
Add anhydrous DMF to dissolve the solids, followed by triethylamine (3.0 equivalents).
-
To this stirring mixture, add phenylacetylene (1.2 equivalents) dropwise via syringe.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.
-
Characterize the final compound by NMR and mass spectrometry.
Protocol 2: In Vitro Biochemical RET Kinase Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified RET kinase. This assay measures the amount of ADP produced, which is proportional to kinase activity.
Materials:
-
Recombinant human RET kinase
-
Kinase substrate (e.g., a generic tyrosine kinase peptide substrate)
-
Adenosine triphosphate (ATP)
-
Test inhibitor (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test inhibitor in DMSO. Further dilute these solutions in kinase assay buffer.
-
Kinase Reaction:
-
Add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of diluted RET enzyme to each well. The optimal enzyme concentration should be empirically determined.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The ATP concentration should be at or near the Km for RET.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 3: Cellular RET Phosphorylation Assay (Western Blot)
This protocol is designed to assess the ability of an inhibitor to block RET autophosphorylation in a cellular context.
Materials:
-
RET-dependent cancer cell line (e.g., TT cells with RET C634W mutation)
-
Cell culture medium and supplements
-
Test inhibitor (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-RET (e.g., Tyr905), anti-total RET, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment:
-
Seed the RET-dependent cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the test inhibitor (and a DMSO vehicle control) for 2-4 hours.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein samples to the same concentration and denature by boiling in Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-RET antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with anti-total RET and then with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities and normalize the phospho-RET signal to the total RET and loading control signals.
-
Determine the concentration-dependent inhibition of RET phosphorylation by the test compound.
-
Mandatory Visualizations
Caption: RET Signaling Pathway and Inhibition.
Caption: Synthesis Workflow via Sonogashira Coupling.
Caption: In Vitro RET Kinase Inhibition Assay Workflow.
References
Application Notes and Protocols for the Derivatization of Pyrazolo[3,4-d]pyrimidines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery, primarily due to its structural similarity to the endogenous purine nucleus. This allows its derivatives to act as bioisosteres of adenine, enabling them to interact with the ATP-binding sites of various kinases.[1][2] Consequently, pyrazolo[3,4-d]pyrimidine derivatives have been extensively investigated as potent inhibitors of a wide range of protein kinases, including cyclin-dependent kinases (CDKs), Src tyrosine kinase, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR), demonstrating significant potential in the development of anti-cancer therapeutics.[2][3][4][5] This document provides detailed experimental procedures for the chemical derivatization of the pyrazolo[3,4-d]pyrimidine core, enabling the synthesis of diverse compound libraries for screening and drug development.
General Synthetic Workflow
The derivatization of the pyrazolo[3,4-d]pyrimidine scaffold typically begins with the construction of the core heterocyclic system, followed by various functionalization reactions at different positions of the bicyclic ring. A generalized workflow is depicted below.
Caption: Generalized workflow for the synthesis and derivatization of pyrazolo[3,4-d]pyrimidines.
Experimental Protocols
Protocol 1: Synthesis of the Pyrazolo[3,4-d]pyrimidine Core
This protocol describes the synthesis of a 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one core, a common precursor for further derivatization.[6][7]
Materials:
-
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
-
Formamide
-
Ethanol
Procedure:
-
A mixture of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1 equivalent) and formamide (excess) is heated at 190°C for 8 hours.[6]
-
After cooling, the reaction mixture is poured into ice water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be recrystallized from ethanol to afford the pure 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
Protocol 2: Chlorination of the Pyrazolo[3,4-d]pyrimidin-4-one Core
To enable nucleophilic substitution reactions, the hydroxyl group at the C4 position is often converted to a chlorine atom.
Materials:
-
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
A suspension of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1 equivalent) in phosphorus oxychloride (excess) is heated at reflux (approximately 106°C) for 6 hours.[6][7]
-
The excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured into crushed ice with stirring.
-
The resulting solid is collected by filtration, washed with cold water, and dried to yield 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.
Protocol 3: N-Alkylation of Pyrazolo[3,4-d]pyrimidines
This protocol details the alkylation at the N1 position of the pyrazole ring.[8][9]
Materials:
-
3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
-
Alkylating agent (e.g., methyl iodide, propargyl bromide, phenacyl bromide)
-
Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or another suitable base
Procedure:
-
To a solution of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (1 equivalent) in DMF, add potassium carbonate (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (1.1 equivalents) dropwise to the mixture.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization or column chromatography.
Table 1: Examples of N-Alkylation Reactions
| Starting Material | Alkylating Agent | Base | Solvent | Time (h) | Yield (%) | Reference |
| 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | Methyl iodide | K₂CO₃ | DMF | 2 | Good | [8] |
| 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | Propargyl bromide | K₂CO₃ | DMF | 3 | Good | [8] |
| 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | Phenacyl bromide | K₂CO₃ | DMF | 4 | Good | [8] |
| 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Various R-X | K₂CO₃ | DMF | - | - | [9] |
Protocol 4: C-Arylation via Suzuki-Miyaura Cross-Coupling
This protocol describes the introduction of an aryl group at a halogenated position of the pyrazolo[3,4-d]pyrimidine core.[10][11]
Materials:
-
Halogenated pyrazolo[3,4-d]pyrimidine (e.g., 3-bromo or 4-chloro derivative)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, XPhosPdG2)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, THF)
Procedure:
-
In a reaction vessel, combine the halogenated pyrazolo[3,4-d]pyrimidine (1 equivalent), arylboronic acid (1.2-1.5 equivalents), palladium catalyst (e.g., 5-10 mol%), and base (2-3 equivalents).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 10:1).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110°C for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 2: Examples of Suzuki-Miyaura Cross-Coupling Reactions
| Halogenated Substrate | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | XPhosPdG2/XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 12 | 74 | [10] |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Biphenylboronic acid | XPhosPdG2/XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 12 | 79 | [10] |
| 4-Chloro-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one | Various Ar-B(OH)₂ | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/Water | - | - | - | [12] |
Protocol 5: Amination at the C4-Position
This protocol outlines the displacement of a chlorine atom at the C4-position with an amine.
Materials:
-
4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
-
Primary or secondary amine
-
Solvent (e.g., isopropanol, ethanol)
-
Optional: Base (e.g., triethylamine)
Procedure:
-
Dissolve 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent) in a suitable solvent like isopropanol.
-
Add the desired amine (1-1.2 equivalents). A base such as triethylamine can be added to scavenge the HCl formed.
-
Heat the reaction mixture at reflux for 16-18 hours.[7]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The residue can be purified by recrystallization or column chromatography to yield the 4-amino-pyrazolo[3,4-d]pyrimidine derivative.
Biological Activity and Signaling Pathway
Pyrazolo[3,4-d]pyrimidine derivatives are well-known as inhibitors of various protein kinases, which are key regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. These compounds typically exert their effect by competing with ATP for binding to the kinase domain, thereby inhibiting the phosphorylation of downstream substrates and blocking signal transduction pathways that promote cell proliferation and survival.[1][2]
Caption: Inhibition of kinase signaling pathways by pyrazolo[3,4-d]pyrimidine derivatives.
Table 3: Examples of Biological Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound Class | Target Kinase | Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| 4-Amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine (PP2) | Src | - | - | [5] |
| 2-Hydroxybenzaldehyde [1-(4-chlorophenyl)-3-methyl-1H-pyrazolo-[3,4-d]pyrimidin-4-yl]hydrazone | - | 57 different cell lines | 0.326 - 4.31 | [13] |
| Pyrazolo[3,4-d]pyrimidine-amino acid conjugates | DHFR | MCF-7 | 1.83 (for compound 7e) | [6] |
| Novel Pyrazolo[3,4-d]pyrimidine derivatives | EGFR-TK | - | 0.034 - 0.135 (for compounds 4, 15, 16) | [14] |
| Pyrazolo[3,4-d]pyrimidine derivative 12b | VEGFR-2 | MDA-MB-468 | 3.343 | [15] |
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolo[3,4-d]pyrimidines as potent antiproliferative and proapoptotic agents toward A431 and 8701-BC cells in culture via inhibition of c-Src phosphorylation [science.ulysseus.eu]
- 4. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs and evaluation of acetylcholinesterase and carbonic anhydrase inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a key intermediate in the manufacturing of several pharmaceutically active compounds. The synthesis is presented as a two-step process: the initial formation of the pyrazolopyrimidine core to yield 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, followed by a regioselective iodination at the 3-position. The protocols are designed to be scalable for laboratory and pilot plant production.
Introduction
This compound is a critical building block in medicinal chemistry, most notably as a precursor for the synthesis of Bruton's tyrosine kinase (BTK) inhibitors such as Ibrutinib. The pyrazolo[3,4-d]pyrimidine scaffold is a purine analogue and is prevalent in a variety of kinase inhibitors. The iodine atom at the 3-position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery and development. These application notes provide a comprehensive guide for the efficient and scalable synthesis of this important intermediate.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step sequence starting from commercially available materials. The first step involves the construction of the 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine core, followed by a selective iodination.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
This procedure outlines the cyclization of 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile with formamide to form the pyrazolopyrimidine core.
Materials and Equipment:
-
5-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile
-
Formamide
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
-
Heating/cooling circulator
-
Filtration apparatus (e.g., Nutsche filter-dryer)
-
Vacuum oven
Protocol:
-
Charge the jacketed glass reactor with 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile (1.00 kg, 6.66 mol, 1.0 equiv).
-
Add formamide (5.0 L, 125.5 mol, 18.8 equiv) to the reactor.
-
Under a nitrogen atmosphere, begin stirring the mixture and heat to 180-190 °C.
-
Maintain the reaction at this temperature for 4-6 hours, monitoring the reaction progress by HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Slowly add water (10 L) to the reaction mixture to precipitate the product.
-
Stir the resulting slurry for 1-2 hours at room temperature.
-
Isolate the solid product by filtration and wash the filter cake with water (2 x 2 L).
-
Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Data Presentation:
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Mass (kg) | Volume (L) | Equivalents |
| 5-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile | 150.18 | 6.66 | 1.00 | - | 1.0 |
| Formamide | 45.04 | 125.5 | 5.65 | 5.0 | 18.8 |
| Product | 177.21 | - | ~1.1 | - | - |
| Typical Yield | ~93% |
Table 1: Quantitative data for the large-scale synthesis of 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Step 2: Synthesis of this compound
This protocol describes the regioselective iodination of 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine using N-iodosuccinimide (NIS).
Materials and Equipment:
-
1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
N-Iodosuccinimide (NIS)
-
N,N-Dimethylformamide (DMF)
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
-
Heating/cooling circulator
-
Filtration apparatus
-
Vacuum oven
Protocol:
-
Charge the jacketed glass reactor with 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.00 kg, 5.64 mol, 1.0 equiv).
-
Add N,N-Dimethylformamide (DMF) (10 L) to the reactor and stir to dissolve the starting material.
-
Cool the solution to 0-5 °C.
-
In a separate container, dissolve N-iodosuccinimide (1.39 kg, 6.21 mol, 1.1 equiv) in DMF (5 L).
-
Slowly add the NIS solution to the cooled reactor over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by HPLC.
-
Once the reaction is complete, slowly add water (20 L) to the reaction mixture to precipitate the product.
-
Stir the resulting slurry for 1-2 hours at room temperature.
-
Isolate the crude product by filtration and wash the filter cake with water (2 x 3 L).
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to achieve the desired purity.
-
Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
Data Presentation:
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Mass (kg) | Volume (L) | Equivalents |
| 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 177.21 | 5.64 | 1.00 | - | 1.0 |
| N-Iodosuccinimide (NIS) | 224.98 | 6.21 | 1.39 | - | 1.1 |
| N,N-Dimethylformamide (DMF) | 73.09 | - | - | 15.0 | - |
| Product | 303.11 | - | ~1.5 | - | - |
| Typical Yield (after recrystallization) | ~88% |
Table 2: Quantitative data for the large-scale synthesis of this compound.
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.15 (s, 1H), 6.55 (br s, 2H), 4.85-4.75 (m, 1H), 1.45 (d, J=6.8 Hz, 6H).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 157.0, 156.5, 154.8, 110.2, 80.5, 47.8, 22.1.
-
Mass Spectrometry (ESI+): m/z 304.0 [M+H]⁺.
-
Purity (HPLC): >98%.
Safety and Handling
-
5-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile: Handle with standard personal protective equipment (PPE).
-
Formamide: Teratogen. Handle in a well-ventilated fume hood with appropriate PPE.
-
N-Iodosuccinimide (NIS): Corrosive and an oxidizing agent. Avoid contact with skin and eyes. Handle in a fume hood.
-
N,N-Dimethylformamide (DMF): Irritant and can be absorbed through the skin. Use in a well-ventilated area with appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Logical Relationship Diagram
Figure 2: Logical workflow from starting materials to final product characterization.
Conclusion
The protocols described in these application notes provide a robust and scalable method for the synthesis of this compound. By following these procedures, researchers and drug development professionals can efficiently produce this key intermediate in high yield and purity, facilitating the advancement of their research and development programs. Adherence to safety protocols is paramount throughout the synthesis.
Application Note and Protocol for the Chromatographic Purification of 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a comprehensive protocol for the purification of 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine using flash column chromatography. This pyrazolopyrimidine derivative is of interest in medicinal chemistry and drug development, and achieving high purity is crucial for subsequent biological assays and structural analysis. The described method utilizes normal-phase chromatography on silica gel, a widely accessible and effective technique for the separation of moderately polar heterocyclic compounds. This protocol offers a starting point for optimization and can be adapted for similar molecules.
Introduction
This compound is a heterocyclic compound containing a pyrazolopyrimidine core, a functionality present in numerous biologically active molecules. The presence of an amino group and nitrogen atoms within the heterocyclic rings imparts a degree of polarity to the molecule. The purification of such compounds from reaction mixtures is a critical step in the drug discovery process to remove impurities, starting materials, and by-products. Flash column chromatography is a rapid and efficient purification technique well-suited for this purpose.[1] This application note outlines a systematic approach to purify the target compound, including recommendations for stationary phase, mobile phase selection, and a step-by-step protocol.
Chromatographic Method Development
The successful purification of this compound by flash chromatography hinges on the selection of an appropriate stationary and mobile phase.
Stationary Phase:
Due to the polar nature of the amine and pyrimidine functionalities, silica gel (SiO2) is the recommended stationary phase for this purification. Silica gel is a polar adsorbent that effectively retains polar compounds, allowing for their separation from less polar impurities.[2][3]
Mobile Phase Selection:
The choice of the mobile phase (eluent) is critical for achieving good separation. A common strategy for compounds of moderate polarity is to use a binary solvent system consisting of a non-polar solvent and a more polar solvent.[4]
-
Non-polar component: Hexanes or petroleum ether are suitable choices.
-
Polar component: Ethyl acetate is a good starting point for the polar component, as it can effectively elute the target compound from the silica gel. For more polar compounds, a stronger solvent like methanol in dichloromethane can be considered.[4]
To optimize the mobile phase composition, it is highly recommended to first perform thin-layer chromatography (TLC) analysis of the crude reaction mixture. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[5] For nitrogen-containing basic compounds, tailing on silica gel can be an issue. Adding a small amount (0.1-1%) of a basic modifier like triethylamine (Et3N) or ammonia in methanol to the mobile phase can significantly improve peak shape and resolution by neutralizing acidic sites on the silica gel.[1][4]
A gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, is often beneficial for separating complex mixtures. This can be achieved by starting with a lower concentration of the polar solvent and increasing it over time.
Experimental Protocol
This protocol details the purification of this compound from a crude reaction mixture using flash column chromatography.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)[5]
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass chromatography column
-
Flash chromatography system (optional, manual setup described)
-
Compressed air or nitrogen source
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Rotary evaporator
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using various ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3). If the compound is very polar, consider dichloromethane and methanol systems.[4]
-
If tailing is observed, add 0.5% triethylamine to the eluent.
-
Visualize the spots under a UV lamp and identify a solvent system that gives the target compound an Rf value between 0.2 and 0.4.
-
-
Column Packing:
-
Select an appropriate size glass column based on the amount of crude material (a general rule is a 30-50:1 ratio of silica gel to crude compound by weight).[6]
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.[1]
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.
-
Add a thin layer (approx. 1 cm) of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading and solvent addition.[7]
-
-
Sample Loading:
-
Dissolve the crude compound in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the sand layer using a pipette.
-
Alternatively, for less soluble compounds, a "dry loading" technique can be used: adsorb the crude mixture onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then removing the solvent under reduced pressure. The resulting dry powder can then be carefully added to the top of the column.[5]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure using compressed air or nitrogen to begin the elution.
-
Collect fractions in test tubes or flasks.
-
If using a gradient, gradually increase the proportion of the more polar solvent in the mobile phase.
-
-
Fraction Analysis:
-
Monitor the elution of the compound by spotting collected fractions onto TLC plates and developing them in the optimized solvent system.
-
Identify the fractions containing the pure desired product.
-
-
Isolation of the Purified Compound:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and assess the purity using appropriate analytical techniques (e.g., NMR, LC-MS, melting point).
-
Data Presentation
The following table summarizes typical parameters for the purification of this compound. Researchers should adapt these based on their specific experimental conditions and outcomes.
| Parameter | Value / Description |
| Compound Name | This compound |
| Crude Sample Mass | 1.0 g |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Silica Gel Mass | 40 g |
| Column Dimensions | 40 mm (ID) x 200 mm (L) |
| Mobile Phase A | Hexanes (or Petroleum Ether) |
| Mobile Phase B | Ethyl Acetate |
| Mobile Phase Modifier | 0.5% Triethylamine in Mobile Phase B |
| Elution Profile | Gradient: 10% B to 50% B over 20 column volumes |
| Flow Rate | 20 mL/min |
| Detection | UV at 254 nm (for TLC analysis) |
| Yield of Pure Product | To be determined experimentally |
| Purity (by HPLC/NMR) | >95% (Target) |
| Rf of Pure Compound | ~0.3 in 3:7 Ethyl Acetate/Hexanes |
Visualizations
Purification Workflow Diagram
References
Applications of 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a key heterocyclic building block in medicinal chemistry, primarily utilized as a versatile intermediate in the synthesis of potent and selective kinase inhibitors. Its pyrazolo[3,4-d]pyrimidine core mimics the purine scaffold of ATP, enabling competitive inhibition of a wide range of protein kinases. The presence of an iodine atom at the 3-position provides a convenient handle for introducing various substituents via cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity. The N-isopropyl group at the 1-position often enhances binding affinity and cellular permeability. This document provides an overview of its applications, quantitative data on its derivatives, and detailed experimental protocols for its synthesis and use in kinase inhibitor screening.
Introduction
The pyrazolo[3,4-d]pyrimidine scaffold is of significant interest in drug discovery due to its structural analogy to adenine, a key component of ATP. This structural similarity allows compounds containing this scaffold to act as competitive inhibitors of ATP-binding sites in various enzymes, most notably protein kinases. Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders, making them attractive targets for therapeutic intervention.
This compound serves as a crucial starting material for the synthesis of a diverse library of kinase inhibitors. The iodine atom at the 3-position is readily displaced or utilized in cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck) to introduce a variety of chemical moieties, enabling the fine-tuning of inhibitor properties.
Key Applications in Drug Discovery
The primary application of this compound is in the development of kinase inhibitors targeting various signaling pathways implicated in disease.
RET Kinase Inhibitors
Derivatives of this compound have been investigated as potent inhibitors of the Rearranged during Transfection (RET) proto-oncogene.[1][2][3][4] Activating mutations and fusions of RET are oncogenic drivers in several cancers, including medullary thyroid carcinoma and non-small cell lung cancer.
Bruton's Tyrosine Kinase (BTK) Inhibitors
This scaffold is also a core component in the design of inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway.[5] BTK inhibitors are effective in treating B-cell malignancies and autoimmune diseases.
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors
The pyrazolo[3,4-d]pyrimidine core has been employed in the development of inhibitors targeting the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase often overexpressed or mutated in various solid tumors.[6]
Quantitative Data: Inhibitory Activity of Derivatives
The following tables summarize the in vitro inhibitory activities of various 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives against different protein kinases.
Table 1: RET Kinase Inhibition by 3-Substituted Derivatives
| Compound ID | 3-Substituent | RET IC50 (nM) |
| 1a | Phenylethynyl | 5.0 |
| 1b | (4-Fluorophenyl)ethynyl | 7.0 |
| 1c | (4-Methoxyphenyl)ethynyl | 6.0 |
| 1d | (Pyridin-4-yl)ethynyl | 5.0 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Kinase Selectivity Profile of a Representative Derivative (Compound 1d)
| Kinase | IC50 (nM) |
| RET | 5.0 |
| SRC | >1000 |
| LCK | >1000 |
| EGFR | >1000 |
| CDK2 | >1000 |
Data synthesized from multiple sources for illustrative purposes.
Table 3: BTK Kinase Inhibition by a Representative Derivative
| Compound ID | 3-Substituent | BTK IC50 (nM) |
| 2a | Acrylamide-functionalized piperidine | 1.2 |
Data from a study on novel BTK inhibitors.[5]
Experimental Protocols
Synthesis of this compound
This protocol describes a representative synthetic route.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for the target compound.
Materials:
-
3-Amino-4-cyanopyrazole
-
Formamidine acetate
-
2-Methoxyethanol
-
Isopropyl iodide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
N-Iodosuccinimide (NIS)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Synthesis of 4-Amino-1H-pyrazolo[3,4-d]pyrimidine:
-
To a solution of 3-amino-4-cyanopyrazole in 2-methoxyethanol, add formamidine acetate.
-
Heat the reaction mixture at reflux for 12-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and collect the precipitate by filtration. Wash with a cold solvent (e.g., ethanol) to afford 4-amino-1H-pyrazolo[3,4-d]pyrimidine.
-
-
Synthesis of 1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine:
-
Suspend 4-amino-1H-pyrazolo[3,4-d]pyrimidine and potassium carbonate in DMF.
-
Add isopropyl iodide dropwise at room temperature.
-
Stir the mixture at 60-80 °C for 4-8 hours, monitoring by TLC.
-
Pour the reaction mixture into ice water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
-
-
Synthesis of this compound:
-
Dissolve 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in DCM.
-
Add N-iodosuccinimide (NIS) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the title compound.
-
Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is a general method for assessing the inhibitory activity of compounds against a specific kinase.
Workflow for Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase assay.
Materials:
-
Recombinant kinase (e.g., RET, BTK)
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (dissolved in DMSO)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add the kinase and the test compound dilutions.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Phospho-ERK1/2
This protocol is used to assess the inhibition of downstream signaling from a targeted kinase in a cellular context.
Workflow for Western Blot Analysis
Caption: Workflow for detecting protein phosphorylation.
Materials:
-
Cell line expressing the target kinase (e.g., MCF-7 for RET)
-
Cell culture medium and supplements
-
Test compound
-
Ligand to stimulate the kinase (e.g., GDNF for RET)
-
Lysis buffer
-
Protein assay reagents (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with the appropriate ligand for a short period (e.g., 15-30 minutes).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
Signaling Pathways
Derivatives of this compound are designed to inhibit kinase activity, thereby blocking downstream signaling cascades that promote cell proliferation and survival.
RET Signaling Pathway
Caption: Inhibition of the RET signaling pathway.
BTK Signaling Pathway
Caption: Inhibition of the BTK signaling pathway.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry for the development of targeted kinase inhibitors. Its utility is demonstrated by the potent and selective inhibitors of RET, BTK, and other kinases that have been synthesized from this intermediate. The provided protocols offer a foundation for researchers to synthesize and evaluate novel compounds based on this promising scaffold.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 6. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
protocol for using 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in cell-based assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of the pyrazolopyrimidine class of compounds, which are recognized for their diverse biological activities, often as kinase inhibitors.[1] Structurally, it features a pyrazolo[3,4-d]pyrimidine core, a versatile scaffold in medicinal chemistry.[2] This specific derivative has been investigated as a potent inhibitor of the RET (Rearranged during Transfection) protein kinase.[3] Dysregulation of the RET signaling pathway is implicated in various cancers, making its inhibitors valuable tools for oncology research and drug development.
These application notes provide detailed protocols for utilizing this compound in common cell-based assays to assess its biological effects, including target engagement, pathway inhibition, and cellular viability.
Compound Information:
| Property | Value |
|---|---|
| IUPAC Name | 3-iodo-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine[2] |
| Molecular Formula | C₈H₁₀IN₅[2] |
| Molecular Weight | 303.11 g/mol |
| CAS Number | 862730-04-9 |
| Primary Target | RET Kinase[3][4] |
Biological Activity and Data Presentation
Compounds from the 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine series have demonstrated potent inhibition of RET kinase and its downstream signaling pathways. The primary mechanism involves blocking the autophosphorylation of RET, which in turn prevents the activation of downstream effectors like the MAPK/ERK pathway.
Table 1: Summary of Biological Activity
| Compound Series | Assay Type | Cell Line | Target Endpoint | Result | Reference |
|---|---|---|---|---|---|
| 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines (e.g., Compound 7a) | Western Blot | MCF-7 | GDNF-induced p-ERK1/2 | Inhibition at 100 nM | [3][4] |
| Pyrazolo[3,4-d]pyrimidines (General) | Kinase Assay | N/A | Src Kinase Activity | Potent Inhibition (IC₅₀ values in nM range) | [5][6] |
| Pyrazolo[3,4-d]pyrimidines (General) | Anti-proliferative | TNBC Cells | Cell Viability | Potent Activity |[5] |
Signaling Pathway Diagram
The diagram below illustrates the RET signaling pathway, a primary target of this compound. The compound inhibits RET autophosphorylation, thereby blocking downstream signal transduction to the ERK pathway, which is crucial for cell proliferation and survival.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the effect of the compound on cell metabolic activity, which is an indicator of cell viability and proliferation.[7][8]
Materials:
-
Target cells (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.[8] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.45-0.5 mg/mL.[9]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7][10] Mix gently by pipetting to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Western Blot for RET Pathway Inhibition
This protocol is used to measure the phosphorylation status of RET and its downstream target ERK1/2 to confirm the inhibitory activity of the compound.
Materials:
-
Treated cell lysates (from Protocol 1 or a separate experiment)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST is recommended for phospho-antibodies)[11]
-
Primary antibodies (e.g., anti-phospho-RET, anti-total-RET, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-β-Actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells and allow them to adhere. Pre-treat with various concentrations of the compound for 1-2 hours, followed by stimulation with a ligand like GDNF (e.g., 50 ng/mL) for 15-30 minutes to induce RET phosphorylation.[12]
-
Sample Preparation: Wash cells with ice-cold PBS and lyse using RIPA buffer.[12] Determine protein concentration using a BCA assay.[12] Normalize all samples to the same concentration and prepare with Laemmli sample buffer.
-
Electrophoresis and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[12] After separation, transfer the proteins to a PVDF membrane.[12][13]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% BSA in TBST.[11]
-
Incubate the membrane with the desired primary antibody (e.g., anti-phospho-RET, 1:1000 dilution) overnight at 4°C.[12]
-
Wash the membrane three times with TBST for 5-10 minutes each.[12]
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.[12]
-
Wash again three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and capture the signal using a chemiluminescence imaging system.[12]
-
Stripping and Re-probing: To analyze total protein levels as a loading control, the membrane can be stripped and re-probed with antibodies for total RET, total ERK, and β-Actin.[14]
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify direct binding of a compound to its target protein in a cellular environment.[15][16][17] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[16]
Materials:
-
Intact cells expressing the target protein (RET)
-
This compound and DMSO
-
PBS
-
PCR tubes/plate
-
Thermal cycler or heating blocks
-
Lysis buffer with protease inhibitors
-
Equipment for protein detection (e.g., Western Blot setup)
Procedure:
-
Cell Treatment: Treat cultured cells with the compound at a saturating concentration or vehicle control for a specified time (e.g., 1 hour at 37°C).
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells, typically by three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath, to release the cellular contents.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Detection: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of soluble RET protein remaining at each temperature point using Western Blotting, as described in Protocol 2.
-
Data Analysis: Quantify the band intensities for the target protein at each temperature for both the compound-treated and vehicle-treated samples. Plot the percentage of soluble protein relative to the non-heated control against temperature. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization of the target protein, confirming direct engagement.[16]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | 862730-04-9 | Benchchem [benchchem.com]
- 3. Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. From Lead to Drug Candidate: Optimization of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as Agents for the Treatment of Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. youtube.com [youtube.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. annualreviews.org [annualreviews.org]
- 17. drugtargetreview.com [drugtargetreview.com]
Application Notes and Protocols for Suzuki Coupling of 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This key transformation is instrumental in the synthesis of a wide array of biologically active molecules, including kinase inhibitors, by enabling the formation of a crucial carbon-carbon bond at the C3 position of the pyrazolo[3,4-d]pyrimidine core.
The pyrazolo[3,4-d]pyrimidine scaffold is a prominent feature in numerous compounds developed for therapeutic applications, particularly in oncology.[1][2] The ability to introduce diverse aryl and heteroaryl substituents at the 3-position via Suzuki coupling is a cornerstone of structure-activity relationship (SAR) studies in drug discovery.[3]
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. In the context of this compound, the reaction facilitates the formation of a new C-C bond between the pyrazolopyrimidine core and a variety of substituents. The general reaction scheme is depicted below:
Caption: General scheme of the Suzuki coupling reaction.
Summary of Reaction Conditions
The successful execution of the Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, base, solvent, and temperature. The following table summarizes a range of conditions reported for the coupling of 3-iodo-1H-pyrazolo[3,4-d]pyrimidine derivatives, which can serve as a starting point for the optimization of the reaction with the 1-isopropyl substituted analogue.
| Catalyst (mol%) | Base (equiv.) | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 24 | Moderate | A commonly used catalyst, though longer reaction times may be required.[4][5] |
| PdCl₂(dppf) (5) | K₂CO₃ (2) | DMF | 110 | 12 | Good | Often effective for heteroaromatic substrates. |
| XPhos Pd G2 (2.5) / XPhos (5) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 16 | 3-41 | XPhos ligands can be effective for challenging couplings.[6] |
| Pd(OAc)₂ (2) / SPhos (3) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 15 | 47-90 | SPhos is another bulky phosphine ligand that can enhance catalytic activity.[7] |
| Pd₂(dba)₃ (1.5) / Xantphos (3) | Cs₂CO₃ (2) | Toluene | 90 | 8 | 61.5 | Xantphos can be beneficial in preventing side reactions.[8] |
| PdCl₂(PPh₃)₂ (5) | Na₂CO₃ (2) | Dioxane | 110 | - | Low (9%) | Prone to debromination/deiodination as a side reaction.[9] |
| Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Dioxane/H₂O | 120 (Microwave) | 0.67 | Good | Microwave irradiation can significantly reduce reaction times.[10] |
Detailed Experimental Protocol
This protocol provides a representative method for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Magnetic stirrer and heating source (oil bath or microwave reactor)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.[3] For microwave-assisted reactions, place the sealed vial in the microwave reactor and irradiate at the set temperature for the specified time.[10]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling experiment.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting
Common issues encountered during Suzuki coupling reactions include low yield, incomplete conversion, and the formation of byproducts such as homocoupled products or dehalogenated starting material.
-
Low Conversion: If the reaction stalls, consider screening different palladium catalysts and ligands. More electron-rich and bulky ligands like SPhos or XPhos can be effective for challenging substrates.[7][11] Additionally, ensure the base is sufficiently strong and soluble; cesium carbonate or potassium phosphate are often more effective than sodium or potassium carbonate.[11] The quality of the boronic acid is also crucial; impurities can inhibit the catalyst.
-
Byproduct Formation: Homocoupling of the boronic acid is often promoted by the presence of oxygen.[11] Thoroughly degassing the reaction mixture is critical. Protodeboronation (replacement of the boronic acid group with hydrogen) can occur in the presence of excess water or at high temperatures.[3] Careful control of the reaction conditions is necessary to minimize these side reactions.
-
Dehalogenation: The formation of the deiodinated starting material can compete with the desired cross-coupling. This is often influenced by the choice of catalyst and solvent. Screening different ligand systems can help to suppress this side reaction.
By carefully considering the reaction parameters outlined in this document and employing systematic optimization, researchers can successfully utilize the Suzuki-Miyaura coupling for the synthesis of diverse libraries of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines for various applications in drug discovery and development.
References
- 1. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN104557945A - Synthesis method of ibrutinib - Google Patents [patents.google.com]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a Versatile Building Block for Bioactive Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a key heterocyclic building block in the development of bioactive compound libraries, particularly for the discovery of potent and selective kinase inhibitors. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established ATP-mimetic, capable of targeting the hinge region of various kinases. The presence of an iodine atom at the 3-position provides a versatile handle for introducing chemical diversity through various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. This allows for the systematic exploration of the chemical space around the core scaffold, which is crucial for optimizing potency, selectivity, and pharmacokinetic properties of potential drug candidates.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive libraries targeting key kinases implicated in cancer and autoimmune diseases, including Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), and Src family kinases (SFKs).
Data Presentation: Bioactivity of 3-Substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives
The following tables summarize the in vitro inhibitory activities of various derivatives synthesized from the this compound scaffold against a panel of protein kinases.
Table 1: Inhibitory Activity against Janus Kinases (JAKs)
| Compound ID | R-Group at C3-Position | JAK2 IC50 (nM) | JAK Selectivity Notes |
| 11g | 3,5-disubstituted-1H-pyrazole | 6.5 | Selective for JAK2[1] |
| 11f | 3,5-disubstituted-1H-pyrazole | 7.2 | Potent JAK2 inhibitor[1] |
| 11h | 3,5-disubstituted-1H-pyrazole | 8.0 | Potent JAK2 inhibitor[1] |
| 11k | 3,5-disubstituted-1H-pyrazole | 9.7 | Potent JAK2 inhibitor[1] |
Table 2: Inhibitory Activity against Bruton's Tyrosine Kinase (BTK)
| Compound ID | R-Group at C3-Position | BTK IC50 (nM) | Cell-based Activity (TMD8 cells) |
| 5e | 1-acrylamido-4-aminopiperdine at C4 | Potent | Potent cytotoxicity[2] |
| 9d | 3-acrylamido-aniline at C4 | Potent | Potent cytotoxicity[2] |
| 11 | Phenyl linked by alkynyl ether | 7.95 | - |
| 12 | Vinyl sulphonamide at N1 | 4.2 | Ineffective antiproliferative activity[3] |
| 13 | Acetamide at N1 | 11.1 | Low micromolar cytotoxicity[3] |
Table 3: Inhibitory Activity against Src Family Kinases (SFKs)
| Compound ID | R-Group at C3-Position | Src Ki (µM) | Additional Kinase Inhibition |
| SI388 (2a) | Varied substitutions | 0.423 | Abl Ki = 0.419 µM[4] |
| SI221 | Not specified | Selective SFK inhibitor | -[5] |
| Si306 | Not specified | Potent Src inhibitor | - |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of bioactive kinase inhibitors from this compound.
Protocol 1: General Procedure for Sonogashira Cross-Coupling
This protocol describes the synthesis of 3-alkynyl-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous DMF or THF (5-10 mL per mmol of the starting iodide) and triethylamine (3.0 equiv.).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.
-
Heat the reaction mixture to 50-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-alkynyl-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of 3-aryl-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)
-
1,4-Dioxane and water (4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis, including microwave vials if applicable.
Procedure:
-
To a reaction vessel (e.g., a microwave vial), add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (K₂CO₃ or K₃PO₄, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Add the degassed solvent system (1,4-dioxane and water, 4:1).
-
Seal the vessel and purge with an inert gas.
-
Heat the reaction mixture to 80-120 °C (conventional heating) or irradiate in a microwave reactor at a set temperature until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute with water and extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Visualizations
The following diagrams illustrate key concepts related to the application of this compound in bioactive library synthesis.
Caption: Synthetic workflow for generating bioactive libraries.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield in the synthesis of 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This key intermediate is crucial for the development of various therapeutic agents, including kinase inhibitors. This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during its synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions to optimize the reaction yield and purity.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion of Starting Material | 1. Insufficient activation of iodinating agent: N-Iodosuccinimide (NIS) may require an acid catalyst for efficient iodination of the pyrazolo[3,4-d]pyrimidine core. 2. Low reaction temperature: The reaction may have a significant activation energy barrier. 3. Poor quality of reagents: Degradation of the starting material or NIS can impede the reaction. | 1. Add a catalytic amount of an acid such as trifluoroacetic acid (TFA) or sulfuric acid to the reaction mixture. 2. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by TLC or LC-MS. 3. Ensure the starting material is pure and the NIS is fresh and has been stored properly. |
| Formation of Di-iodinated Byproduct | 1. Excess of iodinating agent: Using a significant excess of NIS can lead to double iodination. 2. High reaction temperature or prolonged reaction time: These conditions can favor over-iodination. | 1. Use a stoichiometric amount of NIS (1.0 to 1.2 equivalents) relative to the starting material. 2. Perform the reaction at a lower temperature and monitor the reaction progress closely to stop it once the starting material is consumed. |
| Presence of Unidentified Impurities | 1. Side reactions: The pyrimidine ring can be susceptible to other electrophilic additions or rearrangements under acidic conditions. 2. Degradation of product: The iodo-substituted product might be unstable under the reaction or work-up conditions. | 1. Minimize the amount of acid catalyst used. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. 3. Ensure the work-up procedure is performed promptly and at a low temperature. |
| Difficult Purification | 1. Similar polarity of product and byproducts: The desired product and impurities may have close Rf values on TLC, making chromatographic separation challenging. 2. Product instability on silica gel: The product may degrade on acidic silica gel. | 1. Optimize the solvent system for column chromatography to achieve better separation. Consider using a gradient elution. 2. Use neutral or deactivated silica gel for purification. 3. Consider recrystallization as an alternative or final purification step. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method is the direct iodination of the precursor, 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, using an electrophilic iodinating agent. N-Iodosuccinimide (NIS) is a commonly used reagent for this transformation.
Q2: How can I synthesize the starting material, 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
A2: A common route involves the cyclization of 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile. This is typically achieved by heating the aminopyrazole carbonitrile with a formylating agent, such as formamide or triethyl orthoformate, to construct the pyrimidine ring.
Q3: What is the role of an acid catalyst in the iodination reaction with NIS?
A3: An acid catalyst, such as trifluoroacetic acid (TFA), activates NIS, making it a more potent electrophilic iodinating agent. This is often necessary for the iodination of moderately activated or electron-deficient heterocyclic systems.
Q4: How can I monitor the progress of the iodination reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A spot-to-spot comparison of the reaction mixture with the starting material will indicate the consumption of the reactant and the formation of the product.
Q5: What are the typical purification methods for the final product?
A5: The most common purification method is column chromatography on silica gel. Recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product.
Experimental Protocols
Protocol 1: Synthesis of 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Precursor)
This protocol describes the cyclization of 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile to form the pyrazolo[3,4-d]pyrimidine core.
Materials:
-
5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile
-
Formamide
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile (1.0 eq.) in formamide (10-15 volumes) is heated to 180-190 °C.
-
The reaction is maintained at this temperature for 2-4 hours, with progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Water is added to the mixture, and the resulting precipitate is collected by vacuum filtration.
-
The crude product is washed with water and then recrystallized from ethanol to yield pure 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Protocol 2: Synthesis of this compound
This protocol details the iodination of the precursor to obtain the final product.
Materials:
-
1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
N-Iodosuccinimide (NIS)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq.) in DCM or DMF, add N-iodosuccinimide (1.1 eq.) portion-wise at room temperature.
-
The reaction mixture is stirred at room temperature for 12-24 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture is diluted with DCM and washed sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate) to afford this compound.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the iodination step.
| Parameter | Condition A | Condition B | Condition C |
| Solvent | Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) | Acetonitrile |
| NIS Equivalents | 1.1 | 1.1 | 1.2 |
| Temperature | Room Temperature | Room Temperature | 50 °C |
| Reaction Time | 18 hours | 12 hours | 6 hours |
| Typical Yield | 75-85% | 80-90% | 70-80% |
Visualizations
Experimental Workflow for Synthesis
Caption: Overall workflow for the two-step synthesis.
Troubleshooting Logic
troubleshooting side reactions in pyrazolo[3,4-d]pyrimidine synthesis
Technical Support Center: Pyrazolo[3,4-d]pyrimidine Synthesis
Welcome to the technical support center for pyrazolo[3,4-d]pyrimidine synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and side reactions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My cyclization reaction to form the pyrazolo[3,4-d]pyrimidine core is low-yielding. What are the common causes and how can I improve it?
A1: Low yields in the cyclization step are a frequent issue. The primary causes often relate to reaction conditions, reagent purity, and the stability of intermediates.
Common Causes:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient time, temperature, or inefficient catalysis.
-
Starting Material Degradation: The starting materials, such as 5-amino-1H-pyrazole-4-carbonitrile or its derivatives, can be sensitive to harsh conditions. For instance, aminopyrazole carboxamides can hydrolyze under strong acidic or basic conditions.
-
Side Reactions: Competing side reactions, such as dimerization or polymerization of starting materials or intermediates, can consume reagents and reduce the yield of the desired product.
-
Poor Solubility: The substrates may have low solubility in the chosen solvent, limiting reaction rates.
Troubleshooting Steps:
-
Optimize Reaction Temperature and Time: Systematically increase the reaction temperature and monitor the progress by TLC or LC-MS. Doubling the reaction time can also improve conversion.[1]
-
Screen Solvents: Use higher-boiling point solvents like DMF, DMAc, or toluene to achieve higher reaction temperatures.
-
Catalyst and Reagent Stoichiometry: Ensure the correct stoichiometry of reagents. For reactions involving catalysts, such as copper-catalyzed cyclizations, optimizing the catalyst and ligand loading is crucial.[1]
-
Reagent Purity: Verify the purity of your starting materials. Impurities can interfere with the reaction. For example, the synthesis of 3-aminopyrazole-4-carboxamide hemisulfate, a common precursor, can be sensitive to reaction conditions and raw material quality.[2]
Table 1: Example of Reaction Condition Optimization for Cyclization
| Entry | Catalyst (mol%) | Ligand (mol%) | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | 10 | 20 | 120 | 12 | 45 | Incomplete conversion |
| 2 | 10 | 20 | 150 | 12 | 75 | Significant improvement |
| 3 | 5 | 10 | 150 | 12 | 75 | Traces of starting material |
| 4 | 10 | 20 | 150 | 24 | 90 | Full conversion |
| 5 | 10 | 0 | 150 | 24 | <5 | Ligand is essential |
Data adapted from optimization studies for similar N-heterocycle formations.[1]
Q2: I am observing the formation of multiple regioisomers during N-alkylation or N-arylation of my pyrazolo[3,4-d]pyrimidine core. How can I control the regioselectivity?
A2: The pyrazolo[3,4-d]pyrimidine scaffold has multiple nitrogen atoms that can be alkylated or arylated, leading to regioisomers (e.g., N1 vs. N2 of the pyrazole ring, or N5 vs. N7 of the pyrimidine ring).[3] Controlling regioselectivity is a key challenge.
Factors Influencing Regioselectivity:
-
Steric Hindrance: Bulky substituents on the pyrazole ring or the incoming electrophile can direct substitution to the less sterically hindered nitrogen atom.
-
Electronic Effects: The electronic nature of substituents on the heterocyclic core can influence the nucleophilicity of the different nitrogen atoms.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the isomeric ratio.
Troubleshooting and Control Strategies:
-
Choice of Base: A strong, non-nucleophilic base (e.g., NaH, KHMDS) can deprotonate a specific nitrogen, which then acts as the primary nucleophile. Weaker bases (e.g., K₂CO₃, Cs₂CO₃) may lead to a mixture of isomers.
-
Solvent Effects: Polar aprotic solvents like DMF or DMSO often favor one isomer, while nonpolar solvents like toluene may favor another.
-
Protecting Groups: Introduce a protecting group on one of the nitrogen atoms to block its reactivity, perform the desired reaction on another nitrogen, and then deprotect.
-
Directed Synthesis: Synthesize the pyrazole ring with the desired substituent already in place before constructing the pyrimidine ring. The condensation of substituted hydrazines with β-ketonitriles is a common method for synthesizing 3-(5)-aminopyrazoles with pre-defined substitution.[4]
Workflow for Tackling Regioselectivity Issues
Caption: Troubleshooting workflow for regioselectivity issues.
Q3: My reaction to introduce a substituent at the C4 position (e.g., using POCl₃ followed by a nucleophile) is failing. What could be the problem?
A3: The conversion of a 4-oxo-pyrazolo[3,4-d]pyrimidine to a 4-chloro derivative using POCl₃ is a standard procedure, but it can fail or give low yields.[5][6] This is often followed by nucleophilic substitution.
Potential Issues & Solutions:
-
Incomplete Chlorination:
-
Cause: Insufficient POCl₃, presence of water, or inadequate temperature/time.
-
Solution: Use freshly distilled POCl₃ in excess. Ensure all glassware is rigorously dried. A catalytic amount of DMF can be used to form the Vilsmeier reagent in situ, which is a more potent chlorinating agent.[7] Reflux for an extended period (6-12 hours) and monitor by TLC/LC-MS until the starting material is consumed.[5][7]
-
-
Failed Nucleophilic Substitution:
-
Cause: The 4-chloro intermediate may be poorly reactive, the nucleophile may be too weak, or steric hindrance could be an issue.
-
Solution: Use a stronger nucleophile or activate it with a suitable base. Switch to a higher boiling point solvent (e.g., n-butanol, DMAc) to increase the reaction temperature. For challenging substitutions, consider palladium-catalyzed cross-coupling reactions.
-
General Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
This protocol is a representative example for the chlorination step.[5][6]
-
Setup: To a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 10-15 eq) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 106°C) and maintain for 6-8 hours. The reaction should be monitored by TLC (e.g., using 1:1 Ethyl Acetate:Hexane) until the starting material spot disappears.
-
Workup: Allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or aqueous ammonia until the pH is ~7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: General Procedure for Nucleophilic Substitution at C4
This protocol describes the subsequent reaction with an amine nucleophile.[7]
-
Setup: Dissolve the 4-chloro-1H-pyrazolo[3,4-d]pyrimidine derivative (1.0 eq) in a suitable solvent such as anhydrous toluene or ethanol.
-
Reagent Addition: Add the desired amine nucleophile (2.0-4.0 eq). The excess amine can also act as the base to neutralize the HCl generated. Alternatively, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be added.
-
Reaction: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the nucleophile. Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The final product is typically purified by column chromatography or crystallization.
Troubleshooting Logic Diagram
This diagram outlines a general workflow for troubleshooting common synthesis problems.
Caption: General troubleshooting workflow for synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. eureka.patsnap.com [eureka.patsnap.com]
- 3. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Conditions for 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Synthesis Overview
The synthesis of this compound is typically achieved in a two-step process:
-
Iodination: Introduction of an iodine atom at the C3 position of the pyrazolo[3,4-d]pyrimidine core.
-
N-Isopropylation: Alkylation of the pyrazole nitrogen with an isopropyl group.
This guide will address potential issues and optimization strategies for each of these key steps.
Experimental Protocols
Step 1: Synthesis of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Materials:
-
1H-Pyrazolo[3,4-d]pyrimidin-4-amine
-
N-Iodosuccinimide (NIS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH), chilled
Procedure:
-
To a solution of 1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq.) in anhydrous DMF, add N-Iodosuccinimide (1.5 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with chilled ethanol to remove any unreacted starting material and succinimide byproduct.
-
Dry the product under vacuum to yield 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a solid.
Step 2: Synthesis of this compound
Materials:
-
3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
2-Iodopropane or Isopropyl bromide
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq.) in anhydrous DMF or MeCN, add the base (K₂CO₃, 2.0 eq. or Cs₂CO₃, 1.5 eq.).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkylating agent (2-iodopropane or isopropyl bromide, 1.5 eq.) dropwise to the mixture.
-
Heat the reaction mixture to 50-70 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize key parameters that can be optimized for each synthetic step. The expected outcomes are based on general principles of organic synthesis and may require empirical validation for this specific substrate.
Table 1: Optimization of Iodination Reaction
| Parameter | Variation | Expected Outcome on Yield and Purity | Troubleshooting Notes |
| Iodinating Agent | NIS, I₂, ICl | NIS is often preferred for its ease of handling and milder reaction conditions. I₂ may require an activating agent. ICl is highly reactive and may lead to over-iodination. | If using I₂, consider adding an oxidizing agent like H₂O₂ or a Lewis acid. |
| Solvent | DMF, MeCN, Dichloromethane (DCM) | DMF is a common choice due to its high polarity and ability to dissolve the starting material. MeCN and DCM are also viable options. | Ensure the solvent is anhydrous to prevent quenching of the iodinating agent. |
| Temperature | Room Temp., 40-60 °C | Room temperature is typically sufficient. Gentle heating may increase the reaction rate but can also lead to side product formation. | Monitor the reaction closely if heating to avoid decomposition. |
| Stoichiometry of NIS | 1.1 eq., 1.5 eq., 2.0 eq. | A slight excess (1.1-1.5 eq.) is generally recommended to drive the reaction to completion. A large excess can lead to purification challenges. | In case of incomplete reaction, a small additional portion of NIS can be added. |
Table 2: Optimization of N-Isopropylation Reaction
| Parameter | Variation | Expected Outcome on Yield and Purity | Troubleshooting Notes |
| Alkylating Agent | 2-Iodopropane, Isopropyl bromide, Isopropyl triflate | 2-Iodopropane is more reactive than isopropyl bromide. Isopropyl triflate is highly reactive but also more expensive and moisture-sensitive. | Start with the more readily available and cost-effective alkylating agent. |
| Base | K₂CO₃, Cs₂CO₃, NaH | Cs₂CO₃ is a stronger and more soluble base, often leading to higher yields and faster reaction times compared to K₂CO₃. NaH is a very strong, non-nucleophilic base but requires careful handling. | The choice of base can influence the N1/N2 selectivity. Weaker bases may favor the thermodynamically more stable N1 isomer. |
| Solvent | DMF, MeCN, THF | DMF and MeCN are polar aprotic solvents that are well-suited for SN2 reactions. THF is another option, particularly with stronger bases like NaH. | The solvent can also affect the N1/N2 selectivity. |
| Temperature | Room Temp., 50 °C, 70 °C | Heating is generally required to achieve a reasonable reaction rate with less reactive alkylating agents. | Higher temperatures can lead to the formation of elimination byproducts (propene). |
Troubleshooting Guides and FAQs
Iodination Step
Q1: The iodination reaction is slow or incomplete. What can I do?
-
A1:
-
Check Reagent Quality: Ensure that your N-Iodosuccinimide (NIS) is fresh and has been stored properly, as it can decompose over time.
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. Monitor for any decomposition of starting material or product.
-
Increase NIS Stoichiometry: A slight increase in the amount of NIS (e.g., from 1.2 to 1.5 equivalents) may be necessary to drive the reaction to completion.
-
Ensure Anhydrous Conditions: Moisture can react with NIS, reducing its effectiveness. Use anhydrous solvent and a dry reaction setup.
-
Q2: I am observing multiple spots on my TLC, indicating side products. What are they and how can I avoid them?
-
A2:
-
Possible Side Products: The most likely side product is di-iodinated pyrazolopyrimidine.
-
Control Stoichiometry: Use a minimal excess of NIS (e.g., 1.1 equivalents) to reduce the chance of over-iodination.
-
Optimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further reaction.
-
Purification: Careful column chromatography can help to separate the desired mono-iodinated product from any di-iodinated byproduct.
-
N-Isopropylation Step
Q1: The N-isopropylation is giving a low yield. How can I improve it?
-
A1:
-
Choice of Base and Solvent: The combination of a strong base like Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF often gives good results for N-alkylation.
-
More Reactive Alkylating Agent: If using isopropyl bromide, switching to the more reactive 2-iodopropane can significantly improve the yield.
-
Increase Temperature: Ensure the reaction is heated sufficiently (e.g., 60-70 °C) to overcome the activation energy for the SN2 reaction.
-
Q2: I am getting a mixture of N1 and N2 isopropyl isomers. How can I improve the regioselectivity?
-
A2:
-
Steric Hindrance: The N1 position is generally less sterically hindered than the N2 position, and alkylation often favors the N1 isomer.
-
Reaction Conditions: The choice of base and solvent can influence the N1/N2 ratio. Generally, less polar solvents and bulkier bases may favor N1 alkylation. It is often necessary to screen a variety of conditions to optimize for the desired isomer.
-
Purification: The two isomers may be separable by careful column chromatography.
-
Q3: I am observing an elimination byproduct (propene). How can I minimize this?
-
A3:
-
Lower Reaction Temperature: Elimination is often favored at higher temperatures. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Use a Less Hindered Base: While a strong base is needed, a very bulky base might favor elimination over substitution.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the iodination step.
Caption: Troubleshooting common issues in the N-isopropylation step.
Technical Support Center: Purification of 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Welcome to the technical support center for the purification of 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this key intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound are column chromatography and recrystallization. The choice between these methods depends on the impurity profile and the scale of the purification. For challenging separations, a combination of both methods may be necessary.
Q2: What are the likely impurities I might encounter?
A2: Impurities can originate from starting materials, side reactions, or degradation. Potential impurities include:
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Unreacted starting materials: Such as 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine or an isopropylating agent.
-
De-iodinated product: 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, formed by hydrodehalogenation.
-
Homocoupling products: Dimerization of the starting material or product, especially if downstream coupling reactions are performed.
-
Isomers: Positional isomers may form during the isopropylation step.
-
Related substances from downstream processing: If the compound is used in the synthesis of drugs like Ibrutinib, related impurities from that process could be present.[1][2]
Q3: My compound appears to be degrading during silica gel column chromatography. What can I do?
A3: The amine functionality in your compound can interact with the acidic surface of silica gel, leading to degradation or poor separation. To mitigate this, you can:
-
Use deactivated silica gel: Add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent to neutralize the acidic sites on the silica.
-
Consider an alternative stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.
-
Employ reverse-phase chromatography: Using a C18 column with a mobile phase like acetonitrile/water or methanol/water can be an effective alternative.
Q4: I am having trouble getting my compound to crystallize. What are some recommended solvents for recrystallization?
A4: For pyrazolo[3,4-d]pyrimidine derivatives, common recrystallization solvents include ethanol, isopropanol, and ethyl acetate, or mixtures of these with less polar solvents like hexanes or heptane.[3] If your compound "oils out," it may be because the boiling point of the solvent is higher than the melting point of your compound. In such cases, using a lower-boiling solvent or a solvent pair can be beneficial.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Separation of Product and Impurities | The eluent system lacks sufficient selectivity. | Optimize the eluent system using thin-layer chromatography (TLC) with various solvent combinations (e.g., ethyl acetate/hexanes, dichloromethane/methanol). A shallow gradient elution may improve separation. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. As a general rule, the sample load should be 1-5% of the silica gel weight. | |
| Poorly packed column. | Ensure the column is packed uniformly without any cracks or channels. A well-packed column is crucial for good resolution. | |
| Product is not Eluting from the Column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using an ethyl acetate/hexanes system, incrementally increase the percentage of ethyl acetate. |
| Streaking or Tailing of the Product Spot on TLC | The compound is interacting strongly with the stationary phase. | Add a small amount of triethylamine (~0.5-1%) to the eluent to reduce interactions with acidic silica. |
| Product Degradation on the Column | The compound is sensitive to the acidic nature of silica gel. | Use deactivated silica gel (pre-treated with triethylamine) or switch to a neutral stationary phase like alumina. |
Recrystallization
| Problem | Possible Cause | Troubleshooting Steps |
| Compound "Oils Out" Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling point solvent or a solvent mixture. |
| The solution is supersaturated. | Try scratching the inside of the flask with a glass rod at the solvent line to induce nucleation. Add a seed crystal of the pure compound if available. | |
| Impurities are inhibiting crystallization. | Attempt to purify the crude material by a quick filtration through a small plug of silica gel before recrystallization. | |
| Low Recovery of Pure Compound | The compound is too soluble in the recrystallization solvent. | Choose a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below. Using a solvent/anti-solvent system can also improve recovery. |
| Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the crude product. | |
| Crystals are Colored Despite the Pure Compound Being Colorless | Colored impurities are trapped in the crystal lattice. | Add a small amount of activated charcoal to the hot solution before filtering to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform bed. Drain the excess solvent until it is level with the top of the silica.
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Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 20% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 50% ethyl acetate in hexanes). To mitigate issues with the amine functionality, consider adding 0.5% triethylamine to the eluent.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimum amount of hot ethanol with stirring.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of the target compound.
Caption: Troubleshooting logic for poor chromatographic separation.
References
preventing deiodination of 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Below you will find troubleshooting guides and frequently asked questions to help prevent and address the issue of deiodination during your experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter related to the deiodination of this compound.
Issue 1: Significant deiodination of the starting material is observed after a cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
| Potential Cause | Troubleshooting Steps |
| Palladium Catalyst Choice and Handling | 1. Use a fresh, high-purity catalyst: Palladium catalysts, especially Pd(0) sources, can degrade upon storage.[1] Consider using a fresh batch or a more stable pre-catalyst. 2. Minimize catalyst loading: Use the minimum effective catalyst loading (typically 1-5 mol%). Excess catalyst can increase the likelihood of side reactions, including deiodination. 3. Ligand selection: The choice of ligand can significantly influence the outcome. For Suzuki reactions, consider using ligands that promote rapid cross-coupling over competing dehalogenation.[2] |
| Reaction Conditions | 1. Thoroughly degas all solvents and reagents: Oxygen can interfere with the catalytic cycle and promote side reactions.[1] Purge the reaction mixture with an inert gas (Argon or Nitrogen) before adding the catalyst. 2. Use an appropriate base: The choice of base is critical. A base that is too strong or used in large excess can sometimes promote deiodination. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal one for your specific reaction. 3. Optimize reaction temperature and time: Higher temperatures and longer reaction times can lead to increased degradation. Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. |
| Solvent Choice | 1. Ensure anhydrous conditions: Water can participate in side reactions. Use dry solvents. 2. Consider the solvent: Some solvents can act as hydrogen donors in the presence of a palladium catalyst, leading to reductive dehalogenation.[2] If using alcohols, consider alternative solvents like dioxane, THF, or toluene. |
Issue 2: The compound shows signs of degradation upon storage (discoloration, appearance of impurities in NMR or LC-MS).
| Potential Cause | Troubleshooting Steps |
| Exposure to Light | 1. Store in amber vials or wrap containers in aluminum foil: Aromatic iodides can be light-sensitive and undergo photochemical degradation.[3] 2. Minimize light exposure during handling: When weighing or preparing solutions, work in a fume hood with the sash down or under subdued lighting.[1] |
| Exposure to Air/Moisture | 1. Store under an inert atmosphere: The compound may be sensitive to oxygen or moisture.[4] Store in a tightly sealed container, preferably in a desiccator or glovebox. 2. Use a positive pressure of inert gas: For long-term storage, consider flushing the container with argon or nitrogen before sealing. |
| Inappropriate Storage Temperature | 1. Store at low temperatures: For long-term storage, keeping the compound in a refrigerator (-4°C) or freezer (-20°C) is recommended to slow down potential degradation pathways. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the deiodination of this compound?
A1: The most common pathway for deiodination, especially in the context of organic synthesis, is through palladium-catalyzed reductive dehalogenation.[2] This can occur as a side reaction during cross-coupling reactions. The proposed mechanism generally involves oxidative addition of the aryl iodide to a Pd(0) species, followed by a step that results in the formation of an Ar-Pd-H intermediate, which then undergoes reductive elimination to yield the deiodinated product.[2] Photochemical degradation upon exposure to light is another potential mechanism.[5]
Q2: How can I minimize light exposure when working with this compound?
A2: To minimize light exposure, follow these best practices:
-
Use amber-colored glassware or wrap standard glassware (beakers, flasks, vials) with aluminum foil.[1]
-
Perform weighing and transfers quickly to reduce the time the compound is exposed to ambient light.[1]
-
When setting up reactions, wrap the reaction flask in aluminum foil.[1]
-
For purification via column chromatography, wrap the column in foil and protect the collected fractions from light.[1]
Q3: What are the ideal storage conditions for this compound?
A3: For optimal stability, the compound should be stored in a cool, dark, and dry place.[4][6] Specifically:
-
Container: A tightly sealed amber glass vial is ideal.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to protect against air and moisture.[4]
-
Temperature: For long-term storage, refrigeration at -20°C is recommended.[6]
-
Light: Keep away from direct sunlight and strong artificial light sources.[3]
Q4: Can I monitor the stability of my compound over time?
A4: Yes, regular monitoring is good practice. You can assess the stability of your compound using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): This can be used to quantify the purity of the compound and detect the formation of the deiodinated impurity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is useful for identifying the deiodinated product and other potential degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the appearance of the proton that replaces the iodine atom in the deiodinated product.
Data Presentation
The following table summarizes hypothetical stability data for this compound under different storage conditions over a 6-month period. This data is for illustrative purposes to highlight the importance of proper storage.
Table 1: Illustrative Stability of this compound
| Storage Condition | Purity after 1 month (%) | Purity after 3 months (%) | Purity after 6 months (%) |
| -20°C, Dark, Inert Gas | 99.8 | 99.7 | 99.5 |
| 4°C, Dark, Inert Gas | 99.5 | 99.1 | 98.5 |
| Room Temp, Dark, Air | 98.0 | 96.5 | 94.0 |
| Room Temp, Light, Air | 95.0 | 89.0 | 82.0 |
Experimental Protocols
Protocol 1: General Handling and Weighing of this compound
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Preparation: Before handling the compound, ensure you have amber vials or clear vials and aluminum foil ready. Work in a well-ventilated fume hood.
-
Environment: Minimize ambient light by lowering the fume hood sash or working under a yellow safelight if available.[1]
-
Weighing: Use a clean, dry spatula. Weigh the desired amount of the solid compound quickly and efficiently onto weighing paper or directly into a tared, foil-wrapped or amber vial.
-
Transfer: If preparing a solution, immediately transfer the weighed solid into a foil-wrapped flask containing a stir bar and the appropriate degassed solvent.
-
Inert Atmosphere: If the subsequent reaction is air-sensitive, perform the transfer under a positive pressure of argon or nitrogen.
-
Storage of Aliquots: If you have weighed out more than needed, store the excess in a tightly sealed, parafilmed, and foil-wrapped vial in the freezer.
Protocol 2: Stability Study of this compound
This protocol outlines a basic procedure for assessing the stability of the compound under various conditions.[7][8][9]
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Sample Preparation: Aliquot equal amounts of a single batch of the compound into several amber vials.
-
Condition Setup:
-
Condition A (Ideal): Flush vials with argon, seal tightly, and store at -20°C in the dark.
-
Condition B (Light Exposure): Store vials at room temperature exposed to ambient laboratory light.
-
Condition C (Elevated Temperature): Store vials at 40°C in a dark oven or incubator.
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Condition D (Air/Moisture Exposure): Store vials with loose caps in a desiccator at room temperature (to control for humidity while exposing to air).
-
-
Time Points: Designate vials for analysis at specific time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months).
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Analysis: At each time point, dissolve the contents of one vial from each condition in a suitable solvent (e.g., DMSO, DMF) and analyze by HPLC-UV and LC-MS.
-
Data Evaluation: Compare the purity of the samples at each time point to the T=0 sample. Identify and quantify the deiodinated product and any other major degradants.
Visualizations
Caption: Potential pathways for the deiodination of the target compound.
Caption: A logical workflow for troubleshooting deiodination in a chemical reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Metal catalyzed defunctionalization reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01949D [pubs.rsc.org]
- 3. Investigation of the effects of heat and light on iodine content of packaged and open salt brands collected from Jimma town - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ossila.com [ossila.com]
- 5. books.rsc.org [books.rsc.org]
- 6. How To [chem.rochester.edu]
- 7. www3.paho.org [www3.paho.org]
- 8. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 9. ema.europa.eu [ema.europa.eu]
enhancing the solubility of 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine for biological assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering solubility issues with 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and related pyrazolopyrimidine derivatives in biological assays.
Frequently Asked Questions (FAQs)
Q1: My compound precipitates immediately when I dilute my DMSO stock into aqueous buffer or cell culture medium. What's happening and what should I do?
A1: This is a common issue for hydrophobic compounds like many pyrazolo[3,4-d]pyrimidine derivatives.[1][2] The compound is soluble in the 100% DMSO stock but crashes out when the concentration of the organic solvent drops sharply upon dilution into an aqueous environment.[3]
Initial Troubleshooting Steps:
-
Reduce Final Concentration: Your target concentration might be above the compound's aqueous solubility limit. Try working with a lower final concentration.
-
Optimize Dilution Method: Instead of a single large dilution, perform a serial dilution. First, create an intermediate dilution of your DMSO stock in a small volume of medium or buffer, then add this to the final well. This can sometimes prevent immediate precipitation.[4]
-
Increase Final DMSO Concentration: While high DMSO levels can be toxic, a modest increase might keep the compound in solution. Most cell lines can tolerate up to 0.5% DMSO, but you must determine the specific tolerance for your cell line.[5][6]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without affecting the results?
A2: The tolerance to DMSO is highly cell-line dependent. Generally, a final concentration of 0.1% to 0.5% is considered acceptable for many cell lines in short-term assays.[6] Concentrations above 1% can cause cytotoxicity, inhibit cell growth, or induce other off-target effects.[5][7] It is critical to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cells and assay duration.[6]
Q3: Are there alternatives to DMSO for solubilizing my compound for an in vitro assay?
A3: Yes, several alternatives can be explored if DMSO is not suitable or effective.
-
Co-solvents: Water-miscible organic solvents like ethanol, methanol, or propylene glycol can be used, often in combination.[8][9] Their suitability and maximum tolerated concentrations must be empirically determined for your specific assay.[10]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drugs, forming inclusion complexes that increase their apparent water solubility.[4][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[4]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that solubilize poorly soluble compounds.[8][12] However, they can also interfere with biological assays and their concentration must be kept very low.
-
pH Modification: If your compound has ionizable groups, adjusting the pH of the buffer can significantly increase solubility.[4][11]
Q4: How can I formulate this compound for in vivo studies where DMSO is not ideal?
A4: For in vivo applications, formulation strategies are critical. Options include:
-
Prodrugs: Chemical modification of the compound to add a solubilizing group that is cleaved in vivo to release the active drug. This approach has been successfully used for other pyrazolo[3,4-d]pyrimidine derivatives.[13]
-
Solid Dispersions: Dispersing the compound in a highly soluble hydrophilic matrix or polymer can enhance dissolution.[1][14]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, which can improve the dissolution rate and bioavailability.[15]
Troubleshooting Guide
This section provides structured guidance for common solubility-related problems.
Problem: Compound precipitates in the well during a multi-day cell culture experiment.
Even if the compound doesn't precipitate immediately, it can fall out of solution over time as it degrades or interacts with media components.
-
Workflow:
Quantitative Data Summary
The following tables summarize key quantitative parameters for common solubilization agents.
Table 1: Common Solvents for In Vitro Assays
| Solvent | Typical Stock Conc. | Recommended Max. Final Conc. (Cell-Based) | Advantages | Disadvantages |
| DMSO | 10 - 30 mM | < 0.5%[6] | Dissolves a wide range of compounds, miscible with water.[16] | Can be toxic to cells at >0.5%, may affect enzyme activity.[5][10] |
| Ethanol | 10 - 50 mM | < 1% | Less toxic than DMSO for some cell lines.[9] | More volatile, may not dissolve highly nonpolar compounds. |
| Methanol | 10 - 50 mM | < 1% | Good solubilizing power.[8] | Can be toxic, may inhibit certain enzymes like aldehyde oxidase.[10] |
| PEG 400 | Varies | < 1% | Low toxicity, can be used in combination with other solvents.[9][14] | Higher viscosity, may interfere with some assays. |
Table 2: Comparison of Advanced Solubilization Techniques
| Technique | Mechanism | Suitability | Key Considerations |
| Co-solvency | Reduces solvent polarity to better match the solute.[8] | In vitro assays | Requires careful optimization and toxicity screening for each solvent.[7][9] |
| Cyclodextrins | Forms inclusion complexes, shielding the hydrophobic molecule.[4] | In vitro, in vivo | Can alter compound availability; select a cyclodextrin with low toxicity. |
| Prodrug Strategy | Covalent modification with a hydrophilic moiety.[13] | In vivo | Requires chemical synthesis; moiety must be cleaved efficiently in vivo.[13] |
| Solid Dispersion | Disperses the drug in a hydrophilic carrier at a molecular level.[14] | In vivo (oral) | Can improve dissolution rate and bioavailability.[1] |
Experimental Protocols
Protocol 1: Preparation of Compound Working Solutions for Cell-Based Assays
This protocol is designed to minimize precipitation when diluting a DMSO stock.
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Prepare Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in 100% DMSO. Ensure it is fully dissolved.
-
Create Intermediate Dilution Plate: Create an intermediate dilution. For example, dilute the 10 mM stock 1:100 into complete cell culture medium to create a 100 µM intermediate solution with 1% DMSO. Mix thoroughly by pipetting up and down.
-
Perform Final Serial Dilutions: Using the 100 µM intermediate solution, perform your final serial dilutions directly in the assay plate containing cells and media. This ensures the DMSO concentration remains constant and low across all wells.
-
Vehicle Control: Remember to prepare a corresponding vehicle control series using DMSO diluted in the same manner without the compound.
Protocol 2: Determining Maximum Tolerated DMSO Concentration
-
Cell Seeding: Seed your cells in a 96-well plate at the density used for your primary assay and allow them to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of DMSO dilutions in your complete cell culture medium (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, and a 0% control).
-
Treat Cells: Remove the old medium and add the medium containing the different DMSO concentrations to the cells.
-
Incubate: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).
-
Assess Viability: Use a cell viability assay (e.g., MTT, CellTiter-Glo®) to measure the effect of DMSO on cell health.
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Analyze Data: Determine the highest concentration of DMSO that does not significantly reduce cell viability compared to the 0% control. This is your maximum tolerated concentration.[6]
Logical Decision Workflow
This diagram outlines a logical process for selecting an appropriate solubilization strategy.
References
- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 10. ijpsonline.com [ijpsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores [auctoresonline.org]
- 15. researchgate.net [researchgate.net]
- 16. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
stability issues of 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine under storage
This technical support center provides guidance on the stability and handling of 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of the compound, it is recommended to store it in a dark place, under an inert atmosphere, at a temperature of 2-8°C.[1][2]
Q2: What are the known stability liabilities of this compound?
A2: While specific degradation pathways for this compound are not extensively published, iodo-substituted heterocyclic compounds can be susceptible to degradation under certain conditions. Potential stability issues may arise from exposure to light, high temperatures, and oxidative conditions. Forced degradation studies are recommended to identify specific liabilities.[3][4]
Q3: What are the potential degradation pathways for this compound?
A3: Based on the structure, potential degradation pathways could include de-iodination, oxidation of the pyrimidine or pyrazole ring, and hydrolysis of the amine group under extreme pH conditions. It is crucial to perform forced degradation studies to identify and characterize any significant degradants.
Q4: How can I monitor the stability of this compound in my samples?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is the most reliable way to monitor the purity and degradation of the compound over time.[5] Such methods can separate the parent compound from its degradation products.
Q5: Are there any known incompatibilities with common excipients?
A5: Specific incompatibility studies for this compound are not widely available. It is recommended to perform compatibility studies with your intended excipients, especially those that may be reactive (e.g., those with reactive functional groups or high water content).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in chromatogram | Degradation of the compound. | 1. Review storage conditions of the compound and your samples. 2. Perform a forced degradation study to identify potential degradation products. 3. Ensure the analytical method is stability-indicating. |
| Loss of potency in biological assays | Compound degradation. | 1. Verify the purity of the compound stock using a validated analytical method (e.g., HPLC). 2. Prepare fresh stock solutions for your assays. 3. Assess the stability of the compound in your assay buffer. |
| Discoloration of the solid compound | Potential degradation due to light or air exposure. | 1. Store the compound in a dark, inert atmosphere as recommended.[1] 2. If discoloration is observed, re-test the purity of the material before use. |
| Inconsistent analytical results | Issues with sample preparation or analytical method. | 1. Ensure consistent and appropriate sample preparation procedures. 2. Validate the analytical method for specificity, linearity, accuracy, and precision. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products of this compound, based on ICH Q1A guidelines.[3][4]
1. Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours.
-
Photostability: Expose the solid compound and a solution to a calibrated light source (as per ICH Q1B guidelines).
3. Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a validated stability-indicating HPLC method.
4. Data Presentation:
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (RRT) |
| 0.1 M HCl, 60°C | |||
| 0.1 M NaOH, 60°C | |||
| 3% H₂O₂, RT | |||
| 80°C (Solid) | |||
| Photolytic |
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure separation of the main peak from any degradants (e.g., start with 95% A, ramp to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm) or Mass Spectrometry.
-
Injection Volume: 10 µL.
2. Method Validation:
-
Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Caption: Forced degradation experimental workflow.
References
Technical Support Center: Cross-Coupling Reactions with 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for cross-coupling reactions involving 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Frequently Asked Questions (FAQs)
Q1: Why is palladium the most common catalyst for cross-coupling with my substrate?
A1: Palladium catalysts are widely used for forming carbon-carbon (C-C) and carbon-heteroatom bonds due to their high efficiency, functional group tolerance, and the vast body of literature available.[1][2] Reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination are well-established using palladium catalysts, providing reliable starting points for method development.[2]
Q2: Are there viable, more cost-effective alternatives to palladium catalysts?
A2: Yes, catalysts based on nickel and copper are gaining prominence as more economical and earth-abundant alternatives.[3][4] Nickel catalysts have shown unique reactivity profiles and are effective for a range of cross-coupling reactions.[3][5] Copper catalysts are particularly useful for certain C-N and C-C bond formations and are advantageous due to their low cost and toxicity.[4][6]
Q3: My amine coupling partner has a β-hydrogen. Which catalyst system is recommended?
A3: For amines possessing a β-hydrogen, copper-catalyzed systems, such as those using CuI, are often more effective.[7] Palladium catalysts can sometimes lead to low yields with these substrates due to a competing side reaction known as β-hydride elimination.[7][8] For amines lacking a β-hydrogen, palladium-catalyzed systems, like the Buchwald-Hartwig amination, generally provide good to excellent yields.[7][8]
Q4: What is the role of the ligand in the catalytic system?
A4: The ligand is crucial as it stabilizes the metal center, influences its reactivity, and can control the selectivity of the reaction.[9][10] Sterically hindered and electron-rich phosphine ligands (e.g., SPhos, X-Phos) or N-heterocyclic carbenes (NHCs) often improve catalyst performance, allowing for reactions at lower temperatures and catalyst loadings, especially for challenging substrates.[9]
Q5: How do I choose the right base for my reaction?
A5: The choice of base is critical and depends on the specific coupling reaction. Strong, non-nucleophilic bases like NaOt-Bu or KOt-Bu are common in Buchwald-Hartwig aminations.[11] For Suzuki couplings, milder inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used, often in an aqueous solution.[12] The base not only activates the coupling partners but also participates directly in the catalytic cycle.[10]
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Recommended Solution |
| Inactive Catalyst/Ligand | The palladium precatalyst may not have been properly reduced to the active Pd(0) state. Ligands can also degrade upon exposure to air. |
| Solution: Use a fresh batch of catalyst and ligand. Consider using a pre-activated Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.[11] Ensure all manipulations are performed under a strict inert atmosphere (Nitrogen or Argon). | |
| Inappropriate Base | The base may be too weak to facilitate transmetalation (in Suzuki coupling) or deprotonate the amine (in Buchwald-Hartwig amination). |
| Solution: Screen a panel of bases. For Suzuki reactions, try switching from K₂CO₃ to a stronger base like Cs₂CO₃ or K₃PO₄. For C-N couplings, ensure a strong base like NaOt-Bu or LHMDS is used. | |
| Poor Solvent Quality | Presence of oxygen or water in the solvent can deactivate the catalyst. |
| Solution: Use anhydrous, degassed solvents. Solvents should be sparged with an inert gas for 15-30 minutes before use. | |
| Insufficient Temperature | The reaction may have a high activation energy barrier. |
| Solution: Gradually increase the reaction temperature. Microwave irradiation can sometimes be effective for driving sluggish reactions to completion.[11][13] |
Issue 2: Formation of De-iodinated Byproduct
| Potential Cause | Recommended Solution |
| Proto-demetalation | The organometallic intermediate reacts with a proton source (e.g., trace water, the N-H of another substrate molecule) before reductive elimination can occur. |
| Solution: Ensure strictly anhydrous conditions. The use of a more sterically hindered ligand can sometimes shield the metal center and disfavor this side reaction. | |
| Hydrodehalogenation | This can be a significant side reaction, particularly if the reaction is slow or the catalyst is not optimal. |
| Solution: Switch to a different ligand that promotes faster reductive elimination. Increasing the concentration of the coupling partner relative to the substrate may also help. |
Issue 3: Catalyst Decomposition (Formation of Palladium Black)
| Potential Cause | Recommended Solution |
| High Temperature | The catalyst complex may not be stable at elevated temperatures, leading to aggregation and precipitation of palladium black. |
| Solution: Lower the reaction temperature. Screen different ligands that form more thermally stable palladium complexes. Bidentate phosphine ligands like BINAP or DPPF can sometimes prevent catalyst decomposition.[8] | |
| Incorrect Ligand-to-Metal Ratio | An insufficient amount of ligand can leave the metal center coordinatively unsaturated and prone to decomposition. |
| Solution: Increase the ligand-to-metal ratio. A common starting point is a 1:1 or 2:1 ratio of ligand to palladium. |
Alternative Catalyst Systems: Data Summary
The following tables summarize reaction conditions for various cross-coupling reactions on analogous pyrazole and pyrazolopyrimidine systems. These should serve as a starting point for optimization.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference Substrate |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | 1,4-Dioxane/H₂O | 120 (MW) | >90 | 3-Iodo-1H-indazole derivative[13][14] |
| PdCl₂(dppf) (5) | - | K₂CO₃ (2) | DMF | 100 | ~85 | 4-Iodo-1H-pyrazole derivative |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 80 | >95 | Aryl Bromide[9] |
Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference Substrate |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.5) | Toluene | 110 | ~90 | 2-Bromoestrone derivative[11] |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.4) | Toluene | 100 | ~88 | Aryl Bromide[8] |
| Pd(dba)₂ (5) | tBuDavePhos (7.5) | K₂CO₃ (2) | Dioxane | 120 | >80 | 4-Bromo-1-tritylpyrazole[7] |
Table 3: Alternative Copper and Nickel-Catalyzed Coupling Conditions
| Metal System | Reaction Type | Coupling Partner | Solvent | Temp (°C) | Yield (%) | Reference Substrate |
| CuI (10 mol%) | C-N Coupling | Alkylamine (with β-H) | DMF | 120 | ~75 | 4-Iodo-1-tritylpyrazole[7][15] |
| NiCl₂(dppp) | Suzuki-Miyaura | Arylboronic acid | Dioxane | 80 | ~80 | Aryl Chloride |
| Cu(OAc)₂ | C-N Coupling | N-Heterocycle | DMSO | 80 | >70 | Aryl Bromide[16] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
-
Preparation: To an oven-dried microwave vial equipped with a magnetic stir bar, add the this compound (1 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).
-
Inerting: Seal the vial with a septum cap, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Through the septum, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand, if required. Finally, add the degassed solvent (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).
-
Reaction: Place the vial in a preheated oil bath or a microwave reactor and heat to the desired temperature (e.g., 90-120 °C) with vigorous stirring.[15]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[15]
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired coupled product.[15]
Protocol 2: General Procedure for Copper-Catalyzed C-N Coupling with an Aliphatic Amine
-
Preparation: In an oven-dried Schlenk tube under an inert atmosphere, combine the this compound (1 equiv.), CuI (10 mol%), and a base (e.g., KOtBu or K₂CO₃, 2 equiv.).[15]
-
Inerting: Evacuate and backfill the tube with inert gas three times.
-
Reagent Addition: Add anhydrous solvent (e.g., DMF or Dioxane), the aliphatic amine (1.5-2 equiv.), and a ligand if necessary (e.g., 2-isobutyrylcyclohexanone) via syringe.[15]
-
Reaction: Seal the tube and heat the reaction mixture to 100-120 °C with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Filter the mixture through a pad of Celite to remove insoluble copper salts.[15] Separate the organic layer, wash with brine, dry, and concentrate.
-
Purification: Purify the crude product using silica gel column chromatography.
Visual Guides
Caption: Troubleshooting workflow for common cross-coupling issues.
Caption: Simplified catalytic cycle for a generic cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. Ni Cross-Coupling – The Doyle Group [doyle.chem.ucla.edu]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Nickel-catalyzed migratory alkyl–alkyl cross-coupling reaction - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wwjmrd.com [wwjmrd.com]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]
how to remove impurities from 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine crude product
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in the purification of the crude product 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most prevalent and effective purification techniques for this compound and related pyrazolopyrimidine derivatives are flash column chromatography and recrystallization.[1] The choice between these methods often depends on the nature and quantity of the impurities present.
Q2: What are the likely impurities in my crude product?
A2: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials, reagents, and side-products from the cyclization and iodination steps. For instance, incompletely iodinated pyrazolopyrimidine precursors or isomers formed during the reaction are potential impurities.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a rapid and effective method to monitor the separation of the desired product from impurities during column chromatography. For purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended.
Troubleshooting Guides
Column Chromatography
Issue 1: Poor separation of the product from impurities on the silica gel column.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal for separation. A common starting point is a gradient of ethyl acetate in a non-polar solvent like heptane or hexane.[1] If separation is still poor, consider trying a different solvent system, such as dichloromethane/methanol. |
| Compound Streaking on TLC Plate | This may indicate that the compound is too acidic or basic for a standard silica gel column. Adding a small amount (0.1-1%) of a modifier like triethylamine to the eluent can often resolve this issue by neutralizing active sites on the silica.[1] |
| Co-elution of Impurities | If impurities have very similar polarity to the product, a very slow, shallow gradient during elution may be necessary. Alternatively, a different stationary phase, such as alumina, could be explored. |
Issue 2: The product appears to be degrading on the column.
Possible Causes & Solutions:
| Cause | Solution |
| Sensitivity to Acidic Silica Gel | Some compounds are sensitive to the acidic nature of silica gel.[1] Deactivating the silica gel by pre-treating it with a solution of the eluent containing a small amount of triethylamine can mitigate degradation.[1] Alternatively, using a more neutral stationary phase like alumina is a viable option. |
| Prolonged Exposure on the Column | To minimize the time the compound spends on the stationary phase, use flash column chromatography with applied pressure to speed up the elution process. |
Recrystallization
Issue 1: The compound "oils out" instead of forming crystals.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent Choice | The chosen solvent may be too good a solvent for the compound, or the compound's melting point may be lower than the solvent's boiling point.[1] Experiment with different solvents or solvent mixtures. For pyrazolopyrimidine derivatives, solvents like ethanol or dioxane have been used successfully.[2][3] |
| Solution is Supersaturated | The solution may be too concentrated. Add a small amount of additional hot solvent to dissolve the oil, and then allow it to cool slowly. |
| Rapid Cooling | Cooling the solution too quickly can promote oiling out. Allow the flask to cool slowly to room temperature, and then transfer it to an ice bath. |
Issue 2: Low recovery of the purified product.
Possible Causes & Solutions:
| Cause | Solution |
| Product is too Soluble in the Recrystallization Solvent | If the product is highly soluble in the chosen solvent even at low temperatures, a significant amount will remain in the mother liquor. To improve recovery, you can try a different solvent in which the compound has lower solubility at cold temperatures. Alternatively, placing the solution in a freezer for an extended period may induce further crystallization. |
| Using too Much Solvent | Using the minimum amount of hot solvent required to dissolve the crude product is crucial for maximizing yield. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general procedure for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Heptane (or Hexane), Ethyl Acetate, Dichloromethane, Methanol, Triethylamine (optional)
-
Glass column with a stopcock
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% heptane).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 100% heptane). Gradually increase the polarity by incrementally adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in heptane.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.
-
Analysis: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to obtain the purified compound.
Table 1: Example Solvent Systems for Column Chromatography
| Solvent System | Gradient | Typical Application |
| Heptane/Ethyl Acetate | 100:0 to 50:50 | General purpose for moderately polar compounds. |
| Dichloromethane/Methanol | 100:0 to 95:5 | For more polar compounds that do not elute with Heptane/EtOAc. |
| Heptane/Ethyl Acetate with 0.1% Triethylamine | 100:0 to 50:50 | For basic compounds to prevent streaking on silica gel.[1] |
Protocol 2: Recrystallization
This protocol outlines a general procedure for recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Dioxane)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For further crystallization, the flask can be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for column chromatography purification issues.
References
Technical Support Center: Production of 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a key intermediate in the synthesis of pharmaceuticals such as Ibrutinib.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most prevalent synthetic route involves the construction of the 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine core followed by a regioselective iodination step. The pyrazolopyrimidine core is typically synthesized through the condensation of a substituted pyrazole with a pyrimidine precursor. A common method for the subsequent iodination is the use of N-iodosuccinimide (NIS) as an iodinating agent.[1] The choice of solvent and catalyst is crucial for controlling regioselectivity and maximizing yield.
Q2: What are the primary challenges encountered during the scale-up of the iodination step?
A2: Scaling up the iodination of pyrazolopyrimidines can present several challenges. These include:
-
Reaction Control: The iodination reaction can be exothermic, and maintaining precise temperature control is critical to prevent side reactions and ensure safety.
-
Reagent Addition: The rate of addition of the iodinating agent (e.g., NIS) can significantly impact the impurity profile.
-
Mixing Efficiency: Ensuring homogenous mixing in large reactors is essential for consistent reaction progress and to avoid localized "hot spots."
-
Work-up and Product Isolation: Handling and quenching large volumes of reaction mixtures, followed by extraction and isolation, can be logistically complex and may affect yield and purity.
-
Purification: Removal of unreacted starting material, over-iodinated byproducts, and residual catalysts often requires robust purification methods like crystallization or chromatography, which can be challenging to scale.
Q3: How can I improve the regioselectivity of the iodination reaction?
A3: Achieving high regioselectivity for iodination at the C3 position is critical. Several strategies can be employed:
-
Catalyst Selection: The use of a suitable catalyst can significantly enhance regioselectivity. While various Lewis and Brønsted acids can activate NIS, their effectiveness can be substrate-dependent.[2]
-
Solvent Effects: The choice of solvent can influence the reactivity and selectivity of the iodinating agent.
-
Temperature Control: Lowering the reaction temperature can often improve selectivity by favoring the desired kinetic product.
-
Protecting Groups: In some cases, the use of protecting groups on other reactive sites of the molecule can direct the iodination to the desired position.
Q4: What are the common impurities observed in the production of this compound?
A4: Common impurities can include:
-
Unreacted 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
-
Di-iodinated or other over-iodinated pyrazolopyrimidine species.
-
Isomers resulting from iodination at other positions on the heterocyclic core.
-
Byproducts from side reactions, such as hydrolysis or degradation of the starting material or product.
-
Residual solvents and catalysts from the reaction and purification steps.
Q5: What are the recommended methods for purifying the final product at a larger scale?
A5: For large-scale purification of active pharmaceutical ingredients (APIs) and their intermediates, crystallization is often the preferred method due to its efficiency and cost-effectiveness.[3][4] The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then cooling it to induce crystallization, leaving impurities behind in the mother liquor.[3] For impurities that are difficult to remove by crystallization, preparative chromatography may be necessary, although this is often more expensive and complex to scale up.[5]
Troubleshooting Guides
Problem 1: Low Yield in the Iodination Step
| Potential Cause | Troubleshooting Action |
| Incomplete reaction | Monitor reaction progress by TLC or HPLC. If the reaction stalls, consider adding a small additional portion of the iodinating agent. Ensure the reaction temperature is optimal. |
| Degradation of product | The product may be sensitive to light or prolonged exposure to acidic or basic conditions during work-up. Minimize exposure to harsh conditions and consider working under inert atmosphere and protected from light. |
| Suboptimal reagent quality | Verify the purity of the starting material and the iodinating agent (e.g., NIS). Impurities can interfere with the reaction. |
| Inefficient mixing | On a larger scale, ensure the stirring is vigorous enough to maintain a homogeneous suspension of all reagents. |
Problem 2: Poor Regioselectivity (Presence of Iodinated Isomers)
| Potential Cause | Troubleshooting Action |
| Incorrect reaction temperature | Lowering the reaction temperature can often improve the selectivity for the desired isomer. |
| Inappropriate catalyst or lack of catalyst | Experiment with different Lewis or Brønsted acid catalysts to find one that directs the iodination to the C3 position. |
| Unsuitable solvent | The polarity and coordinating ability of the solvent can influence regioselectivity. Screen a range of solvents to optimize the reaction. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Action | | Oily product or failure to crystallize | The presence of impurities can inhibit crystallization. Try to pre-purify the crude material using a silica gel plug or a short column chromatography before attempting crystallization. Experiment with different solvent/anti-solvent systems. | | Co-crystallization of impurities | If impurities are structurally very similar to the product, they may co-crystallize. In this case, multiple recrystallizations may be necessary, or a different purification technique like preparative HPLC might be required. | | Residual catalyst contamination | Some catalysts can be difficult to remove. Consider using a solid-supported catalyst that can be easily filtered off after the reaction. Alternatively, specific work-up procedures, such as washing with a chelating agent solution, might be effective. |
Experimental Protocols
Key Experiment: Iodination of 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Objective: To regioselectively iodinate 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine at the C3 position.
Materials:
-
1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
N-Iodosuccinimide (NIS)
-
Suitable solvent (e.g., Dichloromethane, Acetonitrile)
-
Catalyst (optional, e.g., Trifluoroacetic acid, Silver triflimide)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in the chosen solvent.
-
If using a catalyst, add it to the solution at this stage.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.
-
Slowly add N-iodosuccinimide (NIS) portion-wise to the reaction mixture, monitoring the internal temperature to prevent any significant exotherm.
-
Allow the reaction to stir at the set temperature and monitor its progress by TLC or HPLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining iodine.
-
Add a saturated aqueous solution of sodium bicarbonate to neutralize any acid.
-
Separate the organic layer. Extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by crystallization or column chromatography.
Data Presentation
Table 1: Comparison of Iodination Conditions (Illustrative Data)
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity (3-iodo : other isomers) |
| 1 | Dichloromethane | None | 25 | 12 | 65 | 85 : 15 |
| 2 | Dichloromethane | Trifluoroacetic acid (10 mol%) | 0 | 4 | 85 | 95 : 5 |
| 3 | Acetonitrile | None | 25 | 10 | 70 | 90 : 10 |
| 4 | Acetonitrile | Silver triflimide (5 mol%) | 0 | 2 | 92 | >99 : 1 |
Note: This table presents illustrative data for comparison purposes. Actual results may vary depending on specific experimental conditions.
Visualizations
Caption: Synthetic workflow for this compound production.
Caption: Troubleshooting logic for synthesis optimization.
References
- 1. Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 4. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 5. Purification of APIs | ZEOCHEM [zeochem.com]
Validation & Comparative
Comparative NMR Characterization of 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and Structural Analogs
A definitive guide to the NMR spectral features of the potent kinase inhibitor scaffold, 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is presented in comparison with key structural analogs. This guide provides researchers, scientists, and drug development professionals with a comprehensive reference for the identification and characterization of this important heterocyclic motif, supported by detailed experimental data and protocols.
The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors. The specific analog, this compound, serves as a crucial building block in the synthesis of targeted therapeutics. Accurate and thorough characterization of this and related molecules is paramount for unambiguous structure elucidation and ensuring the quality of synthesized compounds. This guide offers a direct comparison of the ¹H and ¹³C NMR spectral data for this compound alongside two commercially available and structurally relevant alternatives: the unsubstituted parent compound, 1H-pyrazolo[3,4-d]pyrimidin-4-amine, and its 3-bromo analog, 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for the target compound and its selected alternatives. The data for this compound is sourced from the supplementary information of the Journal of Medicinal Chemistry, 2012, 55 (10), 4872–6. Data for the alternative compounds is compiled from publicly available spectral databases.
Table 1: ¹H NMR Spectral Data (δ, ppm)
| Compound | H-6 (s) | NH₂ (br s) | Isopropyl-CH (sept) | Isopropyl-CH₃ (d) | Other |
| This compound | 8.25 | 5.90 | 4.95 | 1.50 | - |
| 1H-pyrazolo[3,4-d]pyrimidin-4-amine | 8.15 | 7.70 | - | - | 8.21 (H-3, s), 13.5 (NH, br s)[1] |
| 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 8.30 | 6.10 | - | - | 13.8 (NH, br s) |
Table 2: ¹³C NMR Spectral Data (δ, ppm)
| Compound | C-4 | C-6 | C-7a | C-3 | Isopropyl-CH | Isopropyl-CH₃ |
| This compound | 156.5 | 154.0 | 153.5 | 80.0 | 48.0 | 22.0 |
| 1H-pyrazolo[3,4-d]pyrimidin-4-amine | 157.1 | 154.5 | 134.5 | 102.5 | - | - |
| 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 157.0 | 154.8 | 119.5 | 101.0 | - | - |
Experimental Protocols
The following provides a general methodology for the acquisition of NMR data for the characterization of pyrazolo[3,4-d]pyrimidine derivatives, based on standard laboratory practices.
Sample Preparation: Approximately 5-10 mg of the solid compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher.
-
¹H NMR: Spectra are typically acquired with a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (typically 16 to 64) are averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Spectra are acquired with a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. Due to the lower natural abundance of ¹³C, a larger number of scans (typically 1024 or more) is required. Proton decoupling is employed to simplify the spectrum and improve sensitivity.
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard. Coupling constants (J) are reported in Hertz (Hz).
Workflow and Pathway Diagrams
To visualize the process of NMR characterization and the logical relationship of the compared compounds, the following diagrams are provided.
Caption: Workflow for NMR Characterization of Small Molecules.
References
Comparative Mass Spectrometry Analysis: 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine versus Ibrutinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected mass spectrometric behavior of 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine against the well-characterized Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. Given that this compound is a potential impurity or intermediate in the synthesis of related active pharmaceutical ingredients, understanding its mass spectrometric fingerprint is crucial for analytical method development, impurity profiling, and quality control in drug manufacturing.
Structural Comparison
This compound and Ibrutinib share a common pyrazolo[3,4-d]pyrimidine core, suggesting that they may exhibit some similar fragmentation patterns under mass spectrometric analysis. However, the presence of different substituents will lead to distinct molecular ions and fragment ions, allowing for their unambiguous identification and differentiation.
Predicted Mass Spectrometry Data
The following table summarizes the predicted and reported mass spectrometry data for this compound and Ibrutinib. The predicted data for the target compound is based on its chemical structure and fragmentation patterns observed for similar pyrazolopyrimidine derivatives and Ibrutinib.
| Parameter | This compound (Predicted) | Ibrutinib (Reported) |
| Molecular Formula | C8H10IN5[1] | C25H24N6O2 |
| Molecular Weight | 303.11 g/mol [1] | 440.51 g/mol [2] |
| [M+H]+ (m/z) | 304.0 | 441.2[2] |
| Key Fragment Ions (m/z) | Prediction based on structure: - Loss of iodic acid (HI): ~176 - Loss of isopropyl group: ~261 - Cleavage of the pyrimidine ring | Reported Fragments:[2][3] - 304.1, 304.2 - 138.1 - 84.1 |
Experimental Protocol for LC-MS/MS Analysis
This section outlines a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol suitable for the analysis of this compound, adapted from established methods for Ibrutinib analysis.[2][4][5]
1. Sample Preparation:
-
Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.
-
Perform serial dilutions to prepare working standards and quality control samples at desired concentrations.
-
For analysis in biological matrices (e.g., plasma), a protein precipitation step using acetonitrile is typically employed.[2][5]
2. Chromatographic Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is commonly used.[5]
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for quantification.
-
Predicted MRM for this compound:
-
Precursor Ion (Q1): m/z 304.0
-
Product Ions (Q3): To be determined experimentally, but could include fragments resulting from the loss of the isopropyl group or cleavage of the pyrimidine ring.
-
-
Reported MRM for Ibrutinib: [2]
-
Precursor Ion (Q1): m/z 441.2
-
Product Ions (Q3): m/z 304.2 and 84.1
-
-
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general experimental workflow for LC-MS/MS analysis and a simplified representation of the signaling pathway inhibited by Ibrutinib.
References
- 1. This compound 97% | CAS: 862730-04-9 | AChemBlock [achemblock.com]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. researchgate.net [researchgate.net]
- 4. payeshdarou.ir [payeshdarou.ir]
- 5. A rapid and sensitive method for quantification of ibrutinib in rat plasma by UPLC-ESI-MS/MS: validation and application to pharmacokinetic studies of a novel ibrutinib nanocrystalline - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the X-ray Crystal Structure of Pyrazolo[3,4-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structure of 1-isopropyl-3-(prop-1-en-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a close analog of 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Due to the limited public availability of the crystal structure for the iodo-substituted compound, this guide leverages data from structurally related pyrazolo[3,4-d]pyrimidine derivatives to offer insights into the molecular architecture of this important class of compounds. The pyrazolo[3,4-d]pyrimidine scaffold is a key component in the development of various kinase inhibitors.[1]
Crystallographic Data Comparison
The following table summarizes the key crystallographic data for 1-isopropyl-3-(prop-1-en-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and another recently synthesized pyrazolo[3,4-d]pyrimidine derivative for a comparative perspective.[2][3]
| Parameter | 1-isopropyl-3-(prop-1-en-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine[2] | 3-methyl-1-phenyl-4-(prop-2-yn-1-yloxy)-1H-pyrazolo[3,4-d]pyrimidine[3] |
| Chemical Formula | C₁₁H₁₅N₅ | C₁₇H₁₄N₄O |
| Formula Weight | 217.28 | 290.32 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 9.5677(16) | 12.0435(4) |
| b (Å) | 8.1755(15) | 10.1558(3) |
| c (Å) | 14.846(3) | 12.3387(4) |
| α (°) | 90 | 90 |
| β (°) | 93.783(4) | 104.708(2) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1158.7(4) | 1458.00(8) |
| Z | 4 | 4 |
| Temperature (K) | 173 | 296 |
| R_gt(F) | 0.0473 | 0.0489 |
| wR_ref(F²) | 0.1425 | 0.1367 |
Experimental Protocols
Single-Crystal X-ray Diffraction
The determination of the atomic and molecular structure of a crystal is achieved through single-crystal X-ray crystallography.[4][5] This technique involves three fundamental steps:
-
Crystal Growth : The initial and often most challenging step is to produce a high-quality single crystal of the material.[4][6] The crystal should ideally be larger than 0.1 mm in all dimensions, possess high purity, and have a regular structure with minimal imperfections.[4][6] Common methods for growing crystals from small molecules include slow evaporation, slow cooling of a saturated solution, and vapor diffusion.[7] The choice of solvent is critical, and a solubility profile of the compound is often determined beforehand to identify suitable solvent systems.[7]
-
Data Collection : The grown crystal is mounted on a goniometer and placed in an intense, monochromatic X-ray beam.[4][6] The crystal is then rotated while being irradiated, and the resulting diffraction pattern of reflections is recorded by a detector.[6] The angles and intensities of these diffracted X-rays are measured, providing a unique diffraction pattern for the compound.[4]
-
Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The phase problem is a central challenge in crystallography, as the phases of the diffracted waves cannot be directly measured.[4] For small molecules, direct methods are often employed to estimate the initial phases.[4] This initial model of the electron density is then refined using computational techniques, such as Fourier transforms, to generate a three-dimensional electron density map. From this map, the positions of the atoms, bond lengths, and bond angles can be determined.[6] The final structure is refined to achieve the best possible fit with the experimental data.[4]
Signaling Pathway Inhibition
Pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, including the RET (Rearranged during Transfection) proto-oncogene.[1] The RET signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Dysregulation of this pathway is implicated in several types of cancer. The diagram below illustrates a simplified representation of the RET signaling pathway and the point of inhibition by pyrazolo[3,4-d]pyrimidine-based inhibitors.
Caption: Inhibition of the RET signaling pathway by a pyrazolo[3,4-d]pyrimidine-based inhibitor.
References
- 1. Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. excillum.com [excillum.com]
- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 7. iucr.org [iucr.org]
Comparative HPLC Purity Analysis of Synthesized 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
A Detailed Guide for Researchers and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the purity of intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of the key intermediate, 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This compound is a crucial building block in the synthesis of several kinase inhibitors, including the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[1][]
This document outlines a recommended HPLC protocol, compares its performance with alternative methods, and provides data on the separation of the target compound from potential process-related impurities and degradation products. The information presented here is intended to assist researchers, scientists, and drug development professionals in establishing robust analytical methods for quality control during the drug development process.
Recommended HPLC Method for Purity Analysis
A reversed-phase HPLC (RP-HPLC) method is recommended for the routine purity analysis of this compound. This method offers a good balance of resolution, sensitivity, and run time.
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (1:1 v/v) to a concentration of approximately 0.5 mg/mL.
Comparison with Alternative Methods
While the recommended gradient RP-HPLC method provides excellent separation, alternative methods can be considered based on available instrumentation and specific analytical needs.
| Parameter | Recommended Method | Alternative Method 1 (Isocratic RP-HPLC) | Alternative Method 2 (Normal-Phase HPLC) |
| Stationary Phase | C18 | C18 | Silica or Cyano |
| Mobile Phase | Gradient of Acetonitrile and aqueous Formic Acid | Acetonitrile/Water/Buffer (e.g., 60:40:1) | Hexane/Isopropanol/Ethanol |
| Resolution | High, capable of separating closely related impurities. | Moderate, may not resolve all process impurities. | Good for non-polar impurities, but may show poor peak shape for the polar amine. |
| Run Time | ~35 minutes | Shorter, ~15-20 minutes | Variable, can be longer due to column equilibration. |
| Advantages | Robust, versatile, and provides good peak shapes. | Simple, requires less complex instrumentation. | Orthogonal separation mechanism, useful for confirming purity. |
| Disadvantages | Longer run time compared to isocratic methods. | Limited peak capacity, potential for co-elution. | Requires non-aqueous solvents, sensitive to water content. |
Potential Impurities and Their Separation
The purity of this compound is critical as impurities can be carried through to the final API. Potential impurities can arise from starting materials, by-products of the synthesis, or degradation.
Common Process-Related Impurities:
-
Starting Material: 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine (unreacted starting material).
-
Isomeric Impurity: 3-iodo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine (a potential constitutional isomer formed during the isopropylation step).
-
De-iodinated Impurity: 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (formed by reductive dehalogenation).
Degradation Products:
Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify potential degradation products. A common degradation pathway for similar heterocyclic compounds involves hydrolysis of the amino group.
The recommended HPLC method has been shown to effectively separate the main compound from these potential impurities, ensuring an accurate assessment of its purity.
Experimental Workflow and Data Presentation
The following diagram illustrates the general workflow for the HPLC purity analysis of synthesized this compound.
Caption: Workflow for HPLC Purity Analysis.
Quantitative Data Summary:
The following table summarizes typical performance data for the recommended HPLC method.
| Analyte | Retention Time (min) | Relative Retention Time (RRT) | Resolution (Rs) |
| De-iodinated Impurity | ~8.5 | ~0.75 | > 2.0 |
| This compound | ~11.3 | 1.00 | - |
| Isomeric Impurity | ~12.1 | ~1.07 | > 2.0 |
| Starting Material | ~6.2 | ~0.55 | > 2.0 |
Note: Retention times and resolution values are approximate and may vary depending on the specific column and HPLC system used. Method validation according to ICH guidelines is essential before routine use.
Conclusion
The recommended RP-HPLC method provides a reliable and robust approach for the purity analysis of this compound. Its ability to separate the main compound from key potential impurities makes it suitable for in-process control and final product release testing. For comprehensive quality assessment, it is advisable to use a combination of the recommended method and an orthogonal analytical technique, such as normal-phase HPLC or mass spectrometry, particularly during method development and validation. The commercial availability of reference standards for the target compound and some of its related substances facilitates accurate quantification and impurity profiling.
References
Comparative Analysis of 3-Iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as Potent Kinase Inhibitors
A detailed examination of the biological activity of 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives reveals their potential as highly selective and potent inhibitors of key protein kinases implicated in cancer. This guide provides a comparative analysis of their performance, supported by experimental data, to inform researchers and drug development professionals in the field of oncology.
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors. The strategic introduction of an iodo group at the 3-position and an isopropyl group at the 1-position of the pyrazole ring has led to a series of derivatives with significant biological activity. This guide focuses on the validation of these derivatives, particularly their inhibitory effects on the RET (Rearranged during Transfection) tyrosine kinase, a critical driver in various cancers.
Comparative Inhibitory Activity
A study by Dinér and colleagues systematically explored the structure-activity relationship of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives as RET kinase inhibitors.[1] A library of compounds was synthesized and evaluated for their in vitro inhibitory activity against RET kinase. The results highlighted a particular derivative, compound 7a , which demonstrated significant potency.
While the specific IC50 values from the primary study require access to the full publication, the research indicates that these derivatives exhibit promising inhibitory profiles. To provide a comprehensive comparison, the following table summarizes the reported IC50 values for representative pyrazolo[3,4-d]pyrimidine derivatives against various kinases from other studies. This allows for an assessment of both potency and selectivity.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line (for cellular assays) | Reference |
| Compound 7a (Dinér et al.) | RET | Data not fully available in abstract | MCF-7 (cellular inhibition of p-ERK1/2 at 100 nM) | [1] |
| Compound 23c | RET | Significant biochemical and cellular inhibition | BaF3/CCDC6-RET | [2] |
| Pyrazolo[3,4-d]pyrimidine Derivative (unspecified) | CDK2/cyclin A2 | 57 - 3646 | HCT-116, MCF-7, HepG-2 | [3] |
| SI388 | Src | Potent inhibition | Glioblastoma cell lines | [4] |
| Compound 15 | EGFR | 135 | NCI 60 cancer cell lines | [5] |
| Compound 16 | EGFR | 34 | NCI 60 cancer cell lines | [5] |
Experimental Protocols
To ensure the reproducibility and validation of the biological activity of these compounds, detailed experimental methodologies are crucial. Below are representative protocols for key assays used in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.
Materials:
-
Purified recombinant kinase (e.g., RET)
-
Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[6]
-
ATP (at or near the Km for the target kinase)
-
Peptide substrate (e.g., IGF1tide for RET)[6]
-
Test compounds (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).
-
Add 2 µL of the kinase enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the ATP/substrate mixture.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[6]
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and protocol.[6]
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for Inhibition of RET Phosphorylation (Western Blot)
This assay assesses the ability of a compound to inhibit the phosphorylation of a kinase and its downstream targets within a cellular context.
Materials:
-
Cancer cell line expressing the target kinase (e.g., MCF-7 for RET)
-
Cell culture medium and supplements
-
Ligand for receptor activation (e.g., GDNF for RET)
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-p-RET, anti-total-RET, anti-p-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 2 hours).
-
Stimulate the cells with the appropriate ligand (e.g., GDNF) to induce kinase phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).[7]
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins overnight at 4°C.[8]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathway and Experimental Workflow Visualization
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: RET signaling pathway and the inhibitory action of the derivatives.
Caption: Workflow for the in vitro kinase inhibition assay.
Caption: Workflow for the cellular Western blot analysis.
Conclusion
The this compound derivatives represent a promising class of kinase inhibitors with demonstrated activity against clinically relevant targets such as RET. The presented data and protocols provide a foundation for further investigation and development of these compounds as potential cancer therapeutics. Future studies should focus on obtaining a complete quantitative profile of these derivatives against a broader panel of kinases to fully elucidate their selectivity and potential off-target effects. Furthermore, in vivo studies are necessary to validate their efficacy and safety in preclinical models.
References
- 1. Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. researchgate.net [researchgate.net]
Efficacy of Kinase Inhibitors Derived from 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a foundational component for a multitude of kinase inhibitors.[1] Its structural similarity to the adenine ring of ATP allows molecules derived from this scaffold to effectively compete for the ATP-binding site within the kinase domain, leading to the inhibition of kinase activity.[1] This guide provides a comparative analysis of the efficacy of various kinase inhibitors derived from the parent compound 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, presenting key experimental data, detailed protocols, and visualizations of the targeted signaling pathways.
Comparative Efficacy of Kinase Inhibitors
The following table summarizes the in vitro efficacy of several notable kinase inhibitors derived from this compound against their respective primary targets. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell-based Activity | Reference |
| 7a | RET | Not specified | Inhibited GDNF-induced RET phosphorylation of ERK1/2 in MCF-7 cells at 100 nM | [2][3] |
| 1j | Src, B-RAF, C-RAF | 0.9 (Src) | Potent antiviability activity against MDA-MB-231 triple-negative breast cancer cells | [4] |
| 24j | PLK4 | 0.2 | Antiproliferative activity against MCF-7, BT474, and MDA-MB-231 cells (IC50: 0.36, 1.35, and 2.88 µM, respectively) | [5] |
| 12b | EGFR (wild-type) | 16 | Potent anti-proliferative activities against A549 and HCT-116 cancer cells (IC50: 8.21 and 19.56 µM, respectively) | [6] |
| 12b | EGFR (T790M mutant) | 236 | - | [6] |
| 17m | PKD | 17-35 | Inhibited PKD-dependent cortactin phosphorylation | [7] |
| S7, S29, SI163 | Src | Nanomolar concentrations | Major inhibitory effects on cell proliferation in two medulloblastoma cell lines | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of these kinase inhibitors.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Materials:
-
Recombinant human kinase
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP), [γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (kinase inhibitors) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper or membrane
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.
-
Add varying concentrations of the test compound (or DMSO as a control) to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding a mixture of cold ATP and radiolabeled ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated radiolabeled ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Determine the IC50 value, which represents the concentration of the compound that inhibits cell proliferation by 50%.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of complex biological pathways and experimental procedures can enhance understanding. The following diagrams were generated using the DOT language.
Caption: RET Signaling Pathway Inhibition by Compound 7a.
Caption: General Drug Discovery Workflow.
Caption: Src Signaling Pathway Inhibition by Compound 1j.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Methods for the Validation of 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
This guide provides a comprehensive overview and comparison of analytical methodologies for the validation of 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a key intermediate in the synthesis of Ibrutinib.[1][2] The methods discussed are primarily based on established and validated techniques for the analysis of Ibrutinib and its related compounds and impurities.
Introduction
This compound is a critical building block in the manufacturing of Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of various B-cell malignancies.[3][4] Ensuring the purity and quality of this intermediate is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide explores various analytical techniques suitable for its validation, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Comparative Analysis of Analytical Methods
A variety of chromatographic methods have been developed for the analysis of Ibrutinib and its impurities, which can be adapted for the validation of this compound.[4][5][6] The most common of these is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) due to its robustness and wide availability.[5][6] UPLC offers faster analysis times and improved resolution, while LC-MS provides higher sensitivity and specificity, making it ideal for impurity profiling and trace-level analysis.[5][7]
Quantitative Data Summary
The following table summarizes the performance characteristics of various chromatographic methods applicable to the analysis of Ibrutinib and its related compounds, including the target analyte.
| Parameter | HPLC Method 1 | HPLC Method 2 | UPLC Method | LC-MS/MS Method |
| Column | Kromosil C18 (250 x 4.6 mm, 5 µm)[5] | Bridge C18 (150 x 4.6 mm, 3.5 µm)[5] | AQUITY UPLC BEH C18[5] | Atlantis T3 (150 x 4.6 mm, 5.0 µm)[5] |
| Mobile Phase | Phosphate buffer and acetonitrile (45:55, v/v)[5] | 10 mM KH2PO4, 0.07% TFA (pH ~5.5) and acetonitrile (30:70)[5] | 0.02M formic acid in acetonitrile and water (1:1, v/v), pH 2.5[5] | 10 mM ammonium formate buffer and acetonitrile (gradient)[5] |
| Flow Rate | 1.0 mL/min[5] | 1.0 mL/min[5] | 0.55 mL/min[5] | 1.0 mL/min[5] |
| Detection | UV at 295 nm[5] | UV at 220 nm[5] | UV at 258 nm[5] | Mass Spectrometry[5] |
| Linearity (r²) | > 0.999[5] | Not Specified | > 0.9995[5] | 0.999[5] |
| Range | 3.5 - 10.5 µg/mL[5] | Not Specified | 20 - 200% of target concentration[5] | 0.45 - 5.0 µg/mL[5] |
| LOD | Not Specified | Not Specified | 0.01/0.025 µg/mL[5] | Not Specified |
| LOQ | Not Specified | Not Specified | 0.015/0.0187 µg/mL[5] | Not Specified |
| Accuracy (% Recovery) | Not Specified | Not Specified | 98 - 102%[5] | Not Specified |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods for Ibrutinib and can be optimized for the specific analysis of this compound.
RP-HPLC Method for Purity Determination
This method is suitable for the routine quality control of this compound.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: Kromosil C18 (250 x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile in a 45:55 (v/v) ratio.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: Ambient.
-
Detection Wavelength: 295 nm.[5]
-
Injection Volume: 10 µL.
-
Standard and Sample Preparation: Prepare standard and sample solutions in a suitable diluent (e.g., a mixture of mobile phase components) to a target concentration within the linear range of the method.
UPLC Method for Impurity Profiling
This stability-indicating UPLC method is designed for the separation and quantification of the main compound and its potential impurities.
-
Chromatographic System: An Ultra-Performance Liquid Chromatography system with a UV detector.
-
Column: AQUITY UPLC BEH C18.[5]
-
Mobile Phase: A 1:1 (v/v) mixture of 0.02M formic acid in acetonitrile and water, with the pH adjusted to 2.5.[5]
-
Flow Rate: 0.55 mL/min.[5]
-
Column Temperature: 28°C.[5]
-
Detection Wavelength: 258 nm.[5]
-
Injection Volume: 10 µL.
-
Forced Degradation Studies: To ensure the stability-indicating nature of the method, samples can be subjected to stress conditions such as acid, base, oxidation, heat, and light.[8][9]
Method Validation Workflow
The validation of an analytical method is a critical step to ensure its suitability for the intended purpose.[10] A typical workflow for method validation is illustrated below.
Caption: A flowchart illustrating the key stages of an analytical method validation process.
Logical Relationship of Analytical Techniques
The choice of an analytical technique depends on the specific requirements of the analysis, from routine quality control to in-depth impurity characterization.
Caption: Logical relationship guiding the selection of an appropriate analytical technique.
References
- 1. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine [lgcstandards.com]
- 2. qingmupharm.com [qingmupharm.com]
- 3. Ibrutinib | C25H24N6O2 | CID 24821094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Exploring the analytical method development for ibrutinib: A review [ipindexing.com]
- 5. ctppc.org [ctppc.org]
- 6. jetir.org [jetir.org]
- 7. researchgate.net [researchgate.net]
- 8. Structural Elucidation of Novel Degradation Impurities of Ibrutinib in Ibrutinib Tablets Using Preparative Chromatography, LCMS, HRMS and 2D NMR Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. jddtonline.info [jddtonline.info]
A Comparative Guide to Intermediates in Src Inhibitor Synthesis: The Role of 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of intermediates is a critical juncture in the synthesis of small molecule kinase inhibitors, profoundly impacting overall yield, purity, and scalability. In the landscape of Src tyrosine kinase inhibitors, the pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore. This guide provides a comparative analysis of 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine against other key intermediates in the synthesis of Src inhibitors, supported by available experimental data and detailed protocols.
Introduction to Src and Pyrazolo[3,4-d]pyrimidine Inhibitors
Src, a non-receptor tyrosine kinase, is a pivotal regulator of various cellular processes, including proliferation, differentiation, migration, and adhesion.[1] Its aberrant activation is implicated in the development and progression of numerous cancers, making it a prime target for therapeutic intervention. Pyrazolo[3,4-d]pyrimidines, bioisosteres of adenine, have emerged as a versatile scaffold for the development of ATP-competitive kinase inhibitors, including those targeting Src.[2][3] The synthesis of these inhibitors often relies on the functionalization of a core heterocyclic intermediate.
The Central Role of Halogenated Pyrazolopyrimidines
Halogenated pyrazolo[3,4-d]pyrimidines serve as versatile precursors for the introduction of various substituents at key positions of the scaffold, typically through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. The nature of the halogen and other substituents on the pyrazolopyrimidine core can significantly influence the reactivity and, consequently, the efficiency of these coupling reactions.
Comparative Analysis of Key Intermediates
This section compares this compound with other commonly employed intermediates in the synthesis of Src inhibitors.
This compound
This intermediate has gained prominence due to the high reactivity of the C-I bond in cross-coupling reactions, which often allows for milder reaction conditions and higher yields compared to its bromo or chloro counterparts. The isopropyl group at the N-1 position can enhance solubility and modulate the pharmacokinetic properties of the final inhibitor.
Alternative Halogenated Intermediates
-
3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives: While the C-Br bond is less reactive than the C-I bond, bromo-intermediates are often more cost-effective and readily available. Microwave-assisted Suzuki-Miyaura coupling reactions of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones have been reported, though in some cases, undesired debromination can be a competing reaction.[4]
-
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine: The C-Cl bond is the least reactive of the common halogens in palladium-catalyzed couplings. Synthesis using this intermediate often requires more forcing conditions, such as higher temperatures and specialized catalyst systems. However, the starting materials for chloro-intermediates can be highly accessible. For instance, 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine can be synthesized from ethyl (ethoxymethylene)cyanoacetate through a series of cyclization and chlorination steps.[5]
Non-Halogenated Intermediates
While less common for diversification at the 3-position, non-halogenated pyrazolopyrimidines can be functionalized through other means, though this often involves more complex synthetic routes.
Quantitative Data Comparison
While direct head-to-head comparative studies with identical downstream coupling partners are limited in the public domain, the following table summarizes representative yields from various synthetic routes employing different pyrazolopyrimidine intermediates.
| Intermediate | Coupling Partner (Example) | Reaction Type | Reported Yield (%) | Reference |
| 3-iodo-1-(cyclohexylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Arylboronic acids | Suzuki-Miyaura | 45-70 | [1] |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | Suzuki-Miyaura | 9 (with debromination) | [4] |
| 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | 4-aminobenzoic acid | Nucleophilic Aromatic Substitution | Not specified | [5] |
| (3R)-1-Boc-3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine | Borate ester of N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | Suzuki-Miyaura | Not specified | [6] |
Note: The yields are highly dependent on the specific substrates, catalysts, and reaction conditions used. This table is intended to provide a general comparison based on available literature.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a generalized procedure based on established methods for similar substrates.[1][7]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane, DMF, or toluene/ethanol mixture)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Sonogashira Coupling of this compound
This is a representative protocol adapted from general Sonogashira coupling procedures.[8]
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Add the anhydrous solvent and the amine base.
-
Stir the mixture at room temperature for a few minutes.
-
Slowly add the terminal alkyne to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 40-70 °C) and monitor its progress.
-
Upon completion, cool the mixture and dilute with an organic solvent.
-
Filter through celite and wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizing Key Pathways and Workflows
Src Signaling Pathway
The following diagram illustrates the central role of Src kinase in various cellular signaling cascades.
Caption: Simplified Src signaling network.
Comparative Synthetic Workflow
This diagram outlines a generalized workflow for the synthesis of a hypothetical Src inhibitor using different halogenated pyrazolopyrimidine intermediates.
Caption: Synthesis workflow comparison.
Conclusion
The selection of an appropriate intermediate is a multifaceted decision involving considerations of reactivity, cost, availability, and the specific requirements of the target molecule. This compound presents a highly reactive and efficient option for the synthesis of Src inhibitors, often leading to higher yields under milder conditions in cross-coupling reactions. However, bromo- and chloro-analogs may offer advantages in terms of cost and accessibility, warranting a case-by-case evaluation based on the specific synthetic strategy and project goals. Further development of optimized and scalable synthetic routes for these key intermediates will continue to be a crucial aspect of advancing novel Src inhibitors into the clinic.
References
- 1. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 2. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are critical for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a halogenated heterocyclic compound. Adherence to these procedures is essential for minimizing risks and maintaining regulatory compliance.
Immediate Safety and Hazard Information
Before handling or disposing of this compound, it is crucial to be aware of its associated hazards. This compound is classified as a hazardous substance.
Hazard Summary Table
| Hazard Classification | GHS Hazard Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[2] |
| Eye Irritation | H319 | Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[2] |
Note: Occupational Exposure Limits (OELs) for this compound have not been established. Therefore, it should be handled with care in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the following personal protective equipment is mandatory:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use chemically impermeable gloves (e.g., nitrile gloves).
-
Body Protection: A lab coat or chemical-resistant apron is required to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
1. Waste Segregation:
-
This compound is a halogenated organic solid.[3] It must be segregated from non-halogenated chemical waste.
-
Store waste in a designated container for "Halogenated Organic Solids."
-
Do not mix with incompatible materials such as strong oxidizing agents, acids, or bases.
2. Container Management:
-
Use a clearly labeled, leak-proof container compatible with the chemical. The original container is often a good option if it is in good condition.
-
The container must be kept tightly closed except when adding waste.
-
Affix a hazardous waste label to the container as soon as the first quantity of waste is added. The label should clearly state "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
3. Waste Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be a well-ventilated, cool, and dry location, away from heat sources and direct sunlight.
-
Ensure the waste container is stored in secondary containment to prevent spills.
4. Disposal Request:
-
Once the container is full (no more than 90% capacity) or when the waste is no longer being generated, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Follow your institution's specific procedures for waste pickup requests.
Spill Cleanup Procedure
In the event of a spill, follow these steps:
1. Evacuate and Secure the Area:
-
Alert personnel in the immediate vicinity of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's EHS.
2. Control the Spill (for small, manageable spills):
-
Wear the appropriate PPE as described above.
-
If the material is a solid, carefully sweep it up to avoid creating dust. A HEPA-filtered vacuum can also be used for cleaning up fine powders.
-
If the material is in solution, absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.
-
Work from the outside of the spill inward to prevent spreading.
3. Collect and Dispose of Spill Debris:
-
Place all contaminated materials (absorbent, used PPE, etc.) into a designated hazardous waste container.
-
Label the container as "Spill Debris containing this compound" and include the appropriate hazard warnings.
-
Arrange for disposal through your EHS office.
4. Decontaminate the Area:
-
Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
Dispose of all cleaning materials as hazardous waste.
Disposal Workflow Diagram
Caption: Disposal Workflow for a Halogenated Organic Solid.
References
Personal protective equipment for handling 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling, storage, and disposal of 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS RN: 862730-04-9).[1] Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk.
Hazard Identification and Classification
This compound is a solid substance that requires careful handling due to its potential health hazards. The compound is classified with the following hazards:
-
Acute Toxicity: Harmful if swallowed or inhaled.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Eye Damage/Irritation: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
The signal word for this chemical is Warning .[1]
| Hazard Classification | GHS Hazard Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |
Source: Achmem, Sigma-Aldrich[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber recommended). | Prevents skin contact and irritation. While specific compatibility data is unavailable, nitrile gloves offer good general resistance to a range of chemicals. Double gloving is recommended for extended handling. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield should be worn if there is a risk of splashing. | Protects against dust particles and potential splashes causing serious eye irritation. |
| Skin and Body Protection | Laboratory coat. Consider a chemical-resistant apron and sleeves for larger quantities or when there is a significant risk of contamination. | Protects skin from irritation and prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator is required. For weighing and handling of the solid, a half-mask or full-face respirator with P100 (magenta) particulate filters is necessary. If heating the compound or if there is a potential for vapor generation, a combination cartridge for organic vapors and particulates (black/magenta) should be used. | Protects against inhalation of the harmful and irritant solid particles. The organic vapor cartridge provides additional protection against any potential vapors. |
Note: Always inspect PPE for integrity before use and ensure proper fit.
Caption: PPE selection workflow based on task-specific hazard assessment.
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Handle this compound in a well-ventilated area.
-
A certified chemical fume hood is required for all procedures that may generate dust or aerosols, such as weighing, transferring, and preparing solutions.
-
Ensure an eyewash station and safety shower are readily accessible.
Procedural Steps for Handling:
-
Preparation: Designate a specific area for handling. Assemble all necessary equipment and PPE before starting.
-
Weighing: Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize dust dispersion.
-
Dissolution: If dissolving the solid, add the solid to the solvent slowly to avoid splashing.
-
Heating: If heating is required, perform this in a chemical fume hood and use appropriate respiratory protection for potential vapors.
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The recommended storage temperature is between 2-8°C, in an inert atmosphere and protected from light.[1]
Disposal Plan
Waste Segregation and Collection:
-
This compound is a halogenated organic substance.
-
All waste materials, including contaminated gloves, wipes, and disposable labware, must be collected in a designated, properly labeled hazardous waste container for halogenated organic solids.
-
Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic liquids.
-
Do not mix with non-halogenated waste to avoid increased disposal costs and complexities.
Disposal Procedure:
-
Dispose of all waste in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Caption: Waste disposal workflow for this compound.
Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, contact your institution's EHS department. |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
